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  • Product: 2-Bromo-1,4,5-trifluoro-3-methoxybenzene
  • CAS: 13332-26-8

Core Science & Biosynthesis

Foundational

Interpreting the 19F NMR spectrum of 2-Bromo-1,4,5-trifluoro-3-methoxybenzene

Advanced Spectral Deconvolution: Interpreting the 19F NMR Spectrum of 2-Bromo-1,4,5-trifluoro-3-methoxybenzene Executive Summary In pharmaceutical and agrochemical development, the strategic incorporation of fluorine ato...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Spectral Deconvolution: Interpreting the 19F NMR Spectrum of 2-Bromo-1,4,5-trifluoro-3-methoxybenzene

Executive Summary

In pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms profoundly alters a molecule's lipophilicity, metabolic stability, and binding affinity. Consequently, 19F Nuclear Magnetic Resonance (NMR) spectroscopy has become an indispensable analytical tool due to its 100% natural abundance, high gyromagnetic ratio, and extreme sensitivity to the local electronic environment[1][2].

This whitepaper provides an in-depth, self-validating framework for interpreting the 19F NMR spectrum of 2-Bromo-1,4,5-trifluoro-3-methoxybenzene . By combining empirical predictive modeling with rigorous spin-system analysis, this guide empowers analytical chemists to unambiguously assign complex polyfluorinated aromatic spectra.

Molecular Architecture and Spin System Definition

To accurately deconvolve the NMR spectrum, we must first map the spatial and electronic relationships within the molecule. 2-Bromo-1,4,5-trifluoro-3-methoxybenzene consists of a fully substituted benzene ring with a single proton remaining at the C6 position.

The molecular topology is defined as follows:

  • C1: Fluorine (F1)

  • C2: Bromine (Br)

  • C3: Methoxy group (-OCH 3​ )

  • C4: Fluorine (F4)

  • C5: Fluorine (F5)

  • C6: Proton (H6)

Because the three fluorine atoms occupy distinct electronic environments, their chemical shifts are widely separated. This creates an AMX spin system for the fluorines, which is further coupled to the single proton. The large chemical shift dispersion ( Δν≫J ) ensures that the spectrum will follow first-order coupling rules, simplifying the extraction of coupling constants[2].

SpinNetwork F1 F1 (-111 ppm) F4 F4 (-157 ppm) F1->F4 ⁵J_FF (~12 Hz) F5 F5 (-135 ppm) F1->F5 ⁴J_FF (~5 Hz) H6 H6 (Proton) F1->H6 ³J_FH (~9 Hz) F4->F5 ³J_FF (~22 Hz) F4->H6 ⁴J_FH (~6 Hz) F5->H6 ³J_FH (~9 Hz)

Fig 1: Spin-spin coupling network for 19F and 1H nuclei in the target molecule.

Predictive Modeling of 19F Chemical Shifts

The 19F chemical shift is highly sensitive to the inductive and resonance effects of neighboring substituents[3]. By utilizing the base chemical shift of unsubstituted fluorobenzene ( δ≈−113.1 ppm in CDCl 3​ ) and applying empirical substituent shielding parameters (Z-values), we can calculate the expected resonance frequency for each fluorine atom[1].

Causality of Substituent Effects
  • Methoxy (-OCH 3​ ): Acts as a strong π -electron donor via resonance, significantly shielding ortho and para positions (shifting signals upfield to more negative ppm values).

  • Bromine (-Br): Exerts a deshielding effect at the ortho position due to heavy-atom magnetic anisotropy, shifting the signal downfield.

  • Fluorine (-F): Strongly electronegative, causing inductive deshielding, but also capable of resonance donation. Its ortho effect is highly shielding ( ≈−23.2 ppm).

Calculated Chemical Shifts
NucleusSubstituent Contributions (Relative to Base -113.1 ppm)Predicted Shift ( δ , ppm)Relative Position
F1 (C1) o-Br (+7.6), m-OCH 3​ (-1.0), p-F4 (-6.6), m-F5 (+2.0)-111.1 Downfield (Least shielded)
F5 (C5) o-F4 (-23.2), m-F1 (+2.0), m-OCH 3​ (-1.0), p-Br (+0.1)-135.2 Intermediate
F4 (C4) o-OCH 3​ (-18.0), o-F5 (-23.2), m-Br (+3.5), p-F1 (-6.6)-157.4 Upfield (Most shielded)

Diagnostic Insight: The F4 nucleus is uniquely sandwiched between two strongly shielding ortho substituents (Methoxy and F5), pushing its resonance far upfield. Conversely, F1 is ortho to the deshielding Bromine atom, making it the most downfield signal.

Spin-Spin Coupling Dynamics ( JFF​ and JFH​ )

In polyfluorinated aromatics, scalar through-bond coupling ( J -coupling) provides the definitive proof of regiochemistry. The magnitude of the coupling constant depends strictly on the number of intervening bonds and the spatial geometry[4][5].

Fluorine-Fluorine Couplings ( JFF​ )
  • 3JFF​ (ortho): Typically the largest coupling in fluoroarenes, ranging from 18 to 25 Hz . In our molecule, this occurs between F4 and F5.

  • 5JFF​ (para): Surprisingly large due to the π -electron transmission mechanism across the aromatic ring, typically 5 to 15 Hz . This occurs between F1 and F4.

  • 4JFF​ (meta): Usually the smallest F-F coupling, ranging from 0 to 12 Hz . This occurs between F1 and F5.

Proton-Fluorine Couplings ( JFH​ )

Protons couple strongly to fluorine nuclei, which can complicate the extraction of JFF​ values[6].

  • 3JFH​ (ortho): ~8–10 Hz (H6 coupling to F1 and F5).

  • 4JFH​ (meta): ~4–8 Hz (H6 coupling to F4).

Expected Multiplet Structures (Fully Coupled)
NucleusPrimary Coupling ( JFF​ )Secondary Coupling ( JFF​ )Tertiary Coupling ( JFH​ )Expected Multiplet
F4 3JF4−F5​ (~22 Hz) 5JF1−F4​ (~12 Hz) 4JF4−H6​ (~6 Hz)ddd
F5 3JF4−F5​ (~22 Hz) 3JF5−H6​ (~9 Hz) 4JF1−F5​ (~5 Hz)ddd
F1 5JF1−F4​ (~12 Hz) 3JF1−H6​ (~9 Hz) 4JF1−F5​ (~5 Hz)ddd (or apparent dt)

Experimental Methodology: High-Resolution 19F NMR

To build a self-validating dataset, the researcher must acquire two distinct spectra: a proton-decoupled spectrum ( 19F{1H} ) to isolate the fluorine framework, and a fully coupled spectrum to map the proton's position[6].

Step-by-Step Protocol
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl 3​ . Add 0.05% v/v of Trichlorofluoromethane (CFCl 3​ ) as the internal reference standard ( δ=0.00 ppm).

  • Probe Tuning & Matching: Tune the broadband or dedicated fluorine probe to the 19F Larmor frequency. Crucially, tune the 1H channel to enable heteronuclear decoupling.

  • Shimming: Perform automated gradient shimming on the 2H lock signal of the CDCl 3​ to optimize magnetic field homogeneity, ensuring line widths <0.5 Hz.

  • Acquisition Parameters ( 19F{1H} ):

    • Pulse Angle: 30° to prevent saturation of the signals.

    • Relaxation Delay (D1): Set to 3.0 seconds. Fluorine nuclei often exhibit longer T1​ relaxation times than protons; insufficient delays will cause inaccurate integration[1].

    • Spectral Width: 150 ppm (centered at -130 ppm) to ensure all aromatic signals are captured without fold-over artifacts.

  • Decoupling Sequence: Apply inverse-gated 1H decoupling (e.g., WALTZ-16) during acquisition. This collapses the complex ddd multiplets into clean dd (doublet of doublets), exposing only the JFF​ interactions.

  • Data Processing: Zero-fill the free induction decay (FID) to 64k or 128k points to maximize digital resolution. Apply a mild exponential window function (LB = 0.3 Hz) prior to Fourier transformation.

Workflow S1 Sample Prep (CDCl3 + CFCl3) S2 Probe Tuning (19F & 1H) S1->S2 S3 Pulse Sequence (19F{1H} Decoupled) S2->S3 S4 Acquisition (High Digital Res) S3->S4 S3_alt 19F Coupled (Extract J_FH) S3->S3_alt Optional S5 Processing (Zero-filling) S4->S5

Fig 2: Standardized experimental workflow for high-resolution 19F NMR acquisition.

Spectral Deconvolution Logic (Self-Validating System)

Once the 19F{1H} spectrum is acquired, the assignment is validated through a closed-loop logical deduction based on the shared J -couplings:

  • Identify F4 (-157.4 ppm): This signal will appear as a doublet of doublets (dd). Measure the two coupling constants. You will find a large coupling ( ≈22 Hz) and a medium coupling ( ≈12 Hz).

  • Identify F5 (-135.2 ppm): This signal will also be a dd. It must share the exact ≈22 Hz coupling seen in F4, mathematically proving the ortho relationship ( 3JF4−F5​ ). The second coupling will be small ( ≈5 Hz).

  • Identify F1 (-111.1 ppm): This signal will be a dd. It must share the ≈12 Hz coupling with F4 (proving the para relationship, 5JF1−F4​ ) and the ≈5 Hz coupling with F5 (proving the meta relationship, 4JF1−F5​ ).

By verifying that every J -coupling is perfectly mirrored in its partner nucleus, the assignment becomes an internally self-validating mathematical proof, leaving no room for ambiguity.

References

  • Hutton, H. M., Richardson, B., & Schaefer, T. (1967). "Solvent and substituent effects on the H–19F coupling constants of some substituted fluorobenzenes." Canadian Journal of Chemistry.6

  • Wikipedia Contributors. "Fluorine-19 nuclear magnetic resonance spectroscopy." Wikipedia, The Free Encyclopedia. 1

  • AZoM Materials. (2017). "Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds." AZoM. 2

  • National Institutes of Health. "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds." PMC. 3

  • Wray, V., Ernst, L., & Lustig, E. (1977). "An experimental and theoretical study of spin-spin coupling constants for 1,2-, 1,3-, and 1,4-difluorobenzene." Journal of Magnetic Resonance. 4

  • ResearchGate. "Probing (1)J(C-F) and (n)J(F-F) Spin-Spin Coupling Constants for Fluoroazines: An Ab Initio Theoretical Investigation." ResearchGate. 5

Sources

Exploratory

Engineering the Physicochemical Landscape: Advanced Applications of Fluorinated Methoxybenzene Compounds in Research

Introduction: The Strategic Role of Fluorinated Methoxybenzenes Fluorinated methoxybenzene (FMB) compounds—encompassing fluoroanisoles, difluoromethoxybenzenes, and trifluoromethoxybenzenes—have transitioned from niche c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorinated Methoxybenzenes

Fluorinated methoxybenzene (FMB) compounds—encompassing fluoroanisoles, difluoromethoxybenzenes, and trifluoromethoxybenzenes—have transitioned from niche chemical intermediates to foundational building blocks in modern scientific research. By strategically replacing hydrogen atoms with fluorine within an ether linkage, researchers can precisely tune a molecule's electronic distribution, lipophilicity, and chemical stability. This in-depth guide explores the physical organic chemistry driving these changes and details their translational applications in both medicinal chemistry and advanced materials science.

The Physical Organic Chemistry of Fluorination: Causality and Effects

To understand the utility of FMBs, one must first examine the causality of fluorination at the sub-molecular level. The addition of fluorine atoms to a methoxy group fundamentally rewrites the electronic landscape of the parent arene.

In a standard anisole molecule, the oxygen lone pairs donate electron density into the aromatic ring via resonance (+M effect), which raises the Highest Occupied Molecular Orbital (HOMO) energy[1]. This electron-rich state makes the aromatic ring highly susceptible to electrophilic attack, particularly by Cytochrome P450 (CYP450) enzymes during hepatic metabolism[1].

However, progressive fluorination of the methyl group introduces a powerful inductive electron-withdrawing effect (-I). In trifluoromethoxybenzene (PhOCF3), the highly electronegative CF3 group pulls electron density away from the oxygen atom, severely dampening its ability to donate electrons into the ring[1]. This remote inductive effect significantly lowers the HOMO energy, rendering the arene highly resistant to oxidative metabolism[1].

Table 1: Comparative Physicochemical Properties of Methoxybenzene Derivatives
CompoundSubstituentDominant Electronic EffectHOMO Energy (eV)Lipophilicity (ΔLogD)Primary Research Utility
Anisole -OCH3Strong +M, Weak -I-5.86BaselineStarting material / Control
Difluoroanisole -OCF2HWeak +M, Strong -I-6.25~ +0.5Lipophilic H-bond donor
Trifluoroanisole -OCF3Negligible +M, Strong -I-6.56~ +1.0High metabolic stability

Data synthesized from physical organic chemistry perspectives and drug design case studies[1][2].

Translational Applications in Medicinal Chemistry

In drug discovery, FMBs are strategically deployed as bioisosteres to overcome severe pharmacokinetic liabilities.

The Trifluoromethoxy (-OCF3) Strategy: The -OCF3 group is a "super-lipophilic" substituent that increases the partition coefficient (LogD) by approximately 1 log unit compared to a standard methoxy group[2]. While this dramatically enhances metabolic stability and target binding affinity by exploiting hydrophobic pockets, it can sometimes lead to excessive lipophilicity, which paradoxically reduces aqueous solubility and passive transcellular permeability[2].

The Difluoromethoxy (-OCF2H) "Goldilocks" Bioisostere: To strike a better balance, researchers increasingly utilize the difluoromethoxy group. Unlike -OCF3, the -OCF2H moiety acts as a polarized, lipophilic hydrogen-bond donor[2]. This unique property allows the molecule to adopt optimal conformations for protein binding while maintaining superior transcellular permeability and a highly balanced polarity-lipophilicity ratio[2].

Optimization Lead Lead Compound (Anisole Motif) Issue High CYP450 Clearance (Aromatic Oxidation) Lead->Issue In vivo testing Strat1 Trifluoromethoxylation (-OCF3) Issue->Strat1 Block Oxidation Strat2 Difluoromethoxylation (-OCF2H) Issue->Strat2 Tune Polarity Res1 Increased Lipophilicity High Metabolic Stability Strat1->Res1 Res2 Lipophilic H-Bond Donor Balanced Permeability Strat2->Res2

Fig 1. Logical workflow for optimizing anisole-derived lead compounds using fluorination.

Advanced Materials: High-Voltage Battery Electrolytes

Beyond pharmaceuticals, fluorinated ethers are revolutionizing energy storage, specifically in lithium-ion battery (LIB) technology. Traditional carbonate-based electrolytes, such as ethylene carbonate (EC), suffer from poor thermal stability and undergo severe oxidative degradation at high voltages[3].

Fluorinated ether co-solvents address these exact limitations. The causality here mirrors medicinal chemistry: the strong C-F bonds lower the HOMO energy of the solvent molecules, preventing their premature oxidation at the cathode[3]. Furthermore, these fluorinated compounds possess low freezing points and low viscosity, facilitating rapid lithium-ion transfer even at sub-zero temperatures[3]. Crucially, during the initial charge cycles, FMBs decompose to form a robust, fluorine-rich Solid Electrolyte Interphase (SEI) on graphite anodes, preventing solvent co-intercalation and graphite exfoliation[3].

Self-Validating Experimental Protocol: In Vitro Metabolic Stability Assay

To empirically validate the DMPK (Absorption, Distribution, Metabolism, Excretion, and Toxicity) improvements of FMB-containing drug candidates, researchers must utilize a self-validating in vitro microsomal stability assay. The following protocol ensures data integrity by directly linking enzymatic quenching to precise LC-MS/MS quantification.

Assay S1 Prepare Microsomes S2 Spike FMB Compound S1->S2 S3 Initiate with NADPH S2->S3 S4 Quench Reaction (Cold MeCN) S3->S4 S5 LC-MS/MS Analysis S4->S5

Fig 2. Step-by-step workflow for the in vitro microsomal stability assay of FMB compounds.

Step-by-Step Methodology
  • Preparation of the Incubation Matrix: Action: Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2. Causality: The specific pH and magnesium co-factors are strictly required to maintain the tertiary structure and catalytic viability of the CYP450 enzymes.

  • Compound Spiking: Action: Add the fluorinated methoxybenzene test compound (e.g., PhOCF3 derivative) to the microsomal suspension to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes. Causality: Pre-incubation ensures thermal equilibrium, preventing kinetic lag phases when the reaction is initiated.

  • Reaction Initiation: Action: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM). Causality: NADPH serves as the obligate electron donor for CYP450-mediated oxidative metabolism. Without it, the system remains inert, serving as a negative control.

  • Time-Course Aliquoting & Quenching: Action: At predetermined intervals (e.g., 0, 15, 30, 45, 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures the microsomal proteins, completely halting enzymatic activity and providing a highly accurate snapshot of the metabolic state at that exact second.

  • Centrifugation and LC-MS/MS Quantification: Action: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Extract the supernatant and analyze via LC-MS/MS. Causality: Centrifugation pellets the precipitated proteins, preventing LC column clogging. The ratio of the parent compound to the internal standard yields the intrinsic clearance ( CLint​ ) rate, proving the metabolic stability conferred by the fluorinated ether group.

Conclusion

Fluorinated methoxybenzene compounds represent a triumph of applied physical organic chemistry. By leveraging the intense electron-withdrawing capabilities of fluorine, researchers can artificially depress HOMO energy levels, thereby engineering molecules that resist enzymatic degradation in the human liver and withstand extreme oxidative voltages in next-generation batteries. As synthetic methodologies—such as photoredox hydrodefluorination[4]—continue to evolve, the structural diversity and application scope of FMBs will only expand.

References

  • Title: Fluorine in Drug Design: A Case Study with Fluoroanisoles Source: ResearchGate URL
  • Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ChemRxiv URL
  • Source: OAE Publishing Inc.
  • Source: American Chemical Society (ACS)

Sources

Foundational

Precision Engineering of Polyfluorinated Aromatic Compounds: A Comprehensive Guide to Modern Synthetic Methodologies

Introduction: The Polyfluoroarene Imperative In the realm of modern drug development and advanced materials science, polyfluorinated aromatic compounds (PFAs) are highly privileged scaffolds. The incorporation of multipl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Polyfluoroarene Imperative

In the realm of modern drug development and advanced materials science, polyfluorinated aromatic compounds (PFAs) are highly privileged scaffolds. The incorporation of multiple fluorine atoms onto an aromatic ring profoundly alters its physicochemical profile—enhancing metabolic stability, increasing lipophilicity, and modulating binding affinities through unique multipolar and π -hole interactions.

However, the synthesis of these heavily functionalized rings presents a formidable thermodynamic and kinetic challenge. The carbon-fluorine (C–F) bond is the strongest single bond to carbon (bond dissociation energy ~116 kcal/mol), making it notoriously inert. Conversely, the high electronegativity of multiple fluorine atoms drastically depletes the electron density of the aromatic core, altering the traditional rules of electrophilic aromatic substitution. As a Senior Application Scientist, I have observed that navigating these electronic extremes requires a departure from classical synthesis. This guide deconstructs the state-of-the-art methodologies for synthesizing and functionalizing polyfluoroarenes, focusing on mechanistic causality and self-validating experimental protocols.

Mechanistic Paradigms in Polyfluoroarene Synthesis

Modern synthetic strategies for polyfluoroarenes can be broadly categorized into three distinct mechanistic pathways: Transition-Metal-Catalyzed C–F Activation, ortho-Fluorine-Directed C–H Functionalization, and Photocatalytic Radical Reactions.

Synthetic_Strategies Root Polyfluoroarene Synthesis Strategies S1 C-F Activation (Cross-Coupling) Root->S1 S2 ortho-F Directed C-H Functionalization Root->S2 S3 Photocatalytic Radical Reactions Root->S3 S4 Nucleophilic Aromatic Substitution (SNAr) Root->S4

Fig 2. Taxonomy of modern synthetic strategies for polyfluorinated aromatic compounds.

Transition-Metal-Catalyzed C–F Bond Activation

Historically, cross-coupling reactions relied on aryl chlorides, bromides, or iodides. However, recent breakthroughs have enabled the direct use of C–F bonds as synthetic handles. Because of the high activation barrier of the C–F bond, highly electron-rich, low-valent transition metals (such as Ni(0)) are required to execute the initial oxidative addition (1)[1].

A landmark approach is the nickel-catalyzed reductive cross-coupling of polyfluoroarenes with alkyl electrophiles. In this system, the electronic and steric effects of the polyfluoroarene dictate regioselectivity, often favoring para-selectivity in symmetric substrates (2)[2]. The addition of a terminal reductant (like Zinc) allows the catalytic cycle to turn over by reducing the high-valent Ni(III) or Ni(II) species back to the active Ni(0) state.

ortho-Fluorine-Directed C–H Functionalization

When pre-functionalization is undesirable, direct C–H functionalization offers an atom-economical alternative. The high electronegativity of fluorine atoms inductively withdraws electron density, significantly lowering the pKa of adjacent (ortho) C–H bonds. This enhanced acidity facilitates Concerted Metalation-Deprotonation (CMD) pathways by Palladium or Iridium catalysts (3)[3].

For example, the Pd-catalyzed dehydrogenative cross-coupling of polyfluoroarenes with heteroatom-substituted enones enables the direct synthesis of α -fluoroarylated enones via twofold C–H activation, bypassing the need for organometallic reagents entirely (4)[4].

Photocatalytic Radical Reactions

Polyfluoroarenes possess low reduction potentials, making them ideal candidates for Single-Electron Transfer (SET) processes. Under visible light irradiation, photocatalysts can reduce polyfluoroarenes to radical anions, which subsequently undergo rapid mesolytic cleavage to eject a fluoride ion and generate a highly reactive σ -aryl radical (5)[5]. This enables mild, room-temperature functionalization that was previously impossible under thermal conditions.

Quantitative Comparison of Synthetic Strategies

To guide route scouting, the following table summarizes the quantitative metrics and operational parameters of the primary synthetic methodologies.

MethodologyPrimary MechanismRegioselectivity DriverTypical YieldsKey Advantage
C–F Cross-Coupling Oxidative AdditionSterics / Chelation22% – 94%[2]Directly utilizes inert C–F bonds as synthetic handles.
C–H Functionalization CMD / Palladationortho-Fluorine acidity40% – 85%[4]Atom economical; requires zero pre-functionalization.
Photocatalysis Single Electron TransferReduction Potential30% – 90%[5]Extremely mild conditions; unlocks novel radical pathways.
S_NAr Addition-EliminationLeaving group / Electronics50% – 95%Highly scalable for simple heteroatomic nucleophiles.

Validated Experimental Protocols

The following protocols have been selected for their robustness. As a standard practice, I have detailed the causality behind each reagent choice to ensure these workflows act as self-validating systems in your laboratory.

Protocol A: Nickel-Catalyzed Reductive Cross-Coupling (C–F Activation)

Objective: Alkylation of polyfluoroarenes via direct C–F bond cleavage[2]. Key Reagents: Polyfluoroarene (1.0 equiv), Alkyl Bromide (2.0 equiv), NiBr2(dme) (10 mol%), Ligand (12 mol%), NaI (2.0 equiv), Zn powder (2.0 equiv), DMA.

Step-by-Step Methodology:

  • Catalyst Assembly: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with NiBr2(dme) and the selected ligand.

    • Causality: The glovebox environment is critical; the active Ni(0) species generated in situ is highly sensitive to irreversible oxidation by atmospheric O2​ .

  • Reductant & Additive Loading: Add Zn powder and NaI to the tube.

    • Causality: Zinc acts as the terminal reductant, continuously turning over the Ni(II)/Ni(III) intermediates back to the active Ni(0) state. NaI facilitates an in situ Finkelstein halogen exchange, converting the alkyl bromide into a more reactive alkyl iodide, which accelerates radical generation.

  • Substrate Introduction: Add the polyfluoroarene, alkyl bromide, and anhydrous DMA (1 mL per 0.20 mmol of substrate).

  • Reaction Execution: Seal the tube, remove it from the glovebox, and stir at 50 °C for 2 to 12 hours depending on the substrate's steric bulk.

  • Isolation: Quench the mixture with water, extract with ethyl acetate, dry over anhydrous Na2​SO4​ , and purify via silica gel chromatography.

Pathway_CF_Activation Ni0 Ni(0) Active Catalyst [Electron-Rich] OxAdd Oxidative Addition (C-F Cleavage) Ni0->OxAdd Polyfluoroarene NiII Ni(II)-Fluoroaryl Intermediate OxAdd->NiII TransMet Radical Addition (from Alkyl Halide) NiII->TransMet Alkyl Radical NiIII Ni(III) Complex TransMet->NiIII RedElim Reductive Elimination NiIII->RedElim RedElim->Ni0 Zn Reduction Product Alkylated Polyfluoroarene RedElim->Product Product Release

Fig 1. Nickel-catalyzed C-F activation and reductive cross-coupling cycle.

Protocol B: Pd-Catalyzed Dehydrogenative Cross-Coupling (C–H Activation)

Objective: Direct α -arylation of heteroatom-substituted enones with polyfluoroarenes via twofold C–H bond functionalization[4][6]. Key Reagents: Polyfluoroarene (solvent/excess), Enone (1.0 equiv), Pd(OAc)2 (10 mol%), Ag2CO3 (3.0 equiv), Diisopropyl sulfide (5.0 equiv).

Step-by-Step Methodology:

  • Reaction Assembly: Combine Pd(OAc)2, Ag2CO3, and the enone in a high-pressure reaction vial.

    • Causality: Ag2CO3 serves a dual purpose. It acts as a mild base to facilitate the Concerted Metalation-Deprotonation (CMD) of the acidic ortho-C–H bond, and as a terminal oxidant to regenerate Pd(II) from Pd(0) after reductive elimination.

  • Additive Integration: Add diisopropyl sulfide ( iPr2​S ) and the polyfluoroarene.

    • Causality: The addition of iPr2​S is the masterstroke of this protocol. It acts as a transient stabilizing ligand for the highly electrophilic Palladium intermediates, significantly suppressing the undesired homocoupling of the arenes and pushing the yield to optimal levels (e.g., 56% isolated yield for complex targets)[4].

  • Heating: Seal the vial and stir at 110 °C under a nitrogen atmosphere for 24 hours.

  • Purification: Cool to room temperature, filter the suspension through a pad of Celite to remove the precipitated silver salts, concentrate the filtrate under reduced pressure, and isolate the product via column chromatography.

Conclusion & Future Perspectives

The synthesis of polyfluorinated aromatic compounds has evolved from brute-force fluorination to precision engineering. As demonstrated, the strategic choice between C–F activation, C–H functionalization, and photocatalysis depends entirely on the intrinsic electronic landscape of the target molecule. Moving forward, the integration of continuous flow chemistry with photoredox catalysis will likely eliminate the scalability bottlenecks currently associated with radical polyfluoroarene functionalization, opening new horizons for late-stage functionalization in drug discovery.

References

  • Nickel-catalyzed reductive cross-coupling of polyfluoroarenes with alkyl electrophiles by site-selective C–F bond activation Source: Chinese Chemical Society Publishing URL
  • Source: Dalton Transactions (RSC Publishing)
  • Pd-Catalyzed Dehydrogenative Cross-Coupling of Polyfluoroarenes with Heteroatom-Substituted Enones Source: Organic Letters - ACS Publications URL
  • Palladium-Catalyzed Cross-Coupling of Polyfluoroarenes with Simple Arenes Source: Organic Letters - ACS Publications URL
  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)
  • Source: Chemical Society Reviews (RSC Publishing)

Sources

Exploratory

2-Bromo-1,4,5-trifluoro-3-methoxybenzene molecular geometry and conformation

Molecular Geometry and Conformation of 2-Bromo-1,4,5-trifluoro-3-methoxybenzene: A Steric and Electronic Analysis Executive Summary The spatial arrangement of functional groups on aromatic scaffolds dictates the physicoc...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Geometry and Conformation of 2-Bromo-1,4,5-trifluoro-3-methoxybenzene: A Steric and Electronic Analysis

Executive Summary

The spatial arrangement of functional groups on aromatic scaffolds dictates the physicochemical properties, metabolic stability, and target-binding affinity of active pharmaceutical ingredients (APIs). 2-Bromo-1,4,5-trifluoro-3-methoxybenzene presents a highly congested di-ortho substituted system. In this architecture, the methoxy group at C3 is flanked by a bulky bromine atom at C2 and a fluorine atom at C4. This guide provides an in-depth mechanistic analysis of how severe steric hindrance forces the methoxy group out of the aromatic plane, completely altering the molecule's electronic topography from a resonance-donating system to a purely inductively-withdrawing one.

Topographical and Steric Analysis of the Di-Ortho Environment

In an unhindered system like unsubstituted anisole, the methoxy group strongly prefers a coplanar geometry (dihedral angle ≈ 0° or 180°). This coplanarity allows the oxygen's p -orbital to overlap with the aromatic π -system, facilitating electron donation via resonance (+M effect)[1].

However, introducing halogens at the ortho positions fundamentally disrupts this preference[2]. In 2-bromo-1,4,5-trifluoro-3-methoxybenzene, the steric demands of the substituents are governed by their van der Waals (vdW) radii:

  • Methyl group (-CH₃): ~2.00 Å

  • Bromine (-Br): ~1.85 Å

  • Fluorine (-F): ~1.47 Å

If the methoxy group attempts to adopt a coplanar conformation, the methyl carbon is forced into the spatial domain of either the C2-bromine or the C4-fluorine. The theoretical distance between the methyl carbon and the ortho-halogen in a planar state is approximately 2.60–2.75 Å. Because this distance is drastically smaller than the sum of their respective vdW radii (3.85 Å for Br···CH₃ and 3.47 Å for F···CH₃), the molecule experiences extreme Pauli repulsion. This phenomenon, analogous to A(1,3) allylic strain utilized in medicinal chemistry for conformational control, heavily penalizes the planar state[3].

To resolve this steric clash, the molecule undergoes a rotational relaxation around the C(Ar)–O bond, settling into a global energy minimum where the methoxy group is orthogonal (perpendicular) to the benzene ring (dihedral angle ≈ 90°).

Electronic Ramifications: The Decoupled Methoxy Group

The transition from a coplanar to an orthogonal conformation triggers a profound electronic shift. Because the oxygen's lone pair is now situated in the nodal plane of the aromatic π -system, the overlap integral drops to zero.

Causality of Electronic Shift:

  • Loss of Resonance (+M): The orthogonal geometry completely shuts down the electron-donating resonance effect of the oxygen atom.

  • Dominance of Induction (-I): Stripped of its +M capability, the highly electronegative oxygen atom (Pauling electronegativity = 3.44) acts purely as an electron-withdrawing group via the σ -bond framework.

  • Synergistic Depletion: Combined with the strong inductive withdrawal of the three fluorine atoms and the bromine atom, the aromatic ring becomes severely electron-deficient. This makes the scaffold highly resistant to electrophilic aromatic substitution (EAS) and primes it for nucleophilic aromatic substitution (S_NAr).

Visualizing the Conformational Logic

ConformationalLogic CoplanarBr Coplanar (syn-Br) Dihedral = 0° Extreme Steric Clash Orthogonal Orthogonal Conformation Dihedral ≈ 90° Global Energy Minimum CoplanarBr->Orthogonal Rotation to minimize Pauli repulsion CoplanarF Coplanar (syn-F) Dihedral = 180° High Steric Clash CoplanarF->Orthogonal Rotation to minimize Pauli repulsion Electronic Loss of p-π Conjugation Pure -I Inductive Effect Orthogonal->Electronic Orbital decoupling

Fig 1: Steric-driven conformational pathway leading to orbital decoupling.

Quantitative Data Summary

ParameterValueStructural/Electronic Implication
vdW Radius: Fluorine (F) 1.47 ÅModerate steric bulk at C4; prevents syn-planar orientation.
vdW Radius: Bromine (Br) 1.85 ÅSevere steric bulk at C2; strictly forbids syn-planar orientation.
vdW Radius: Methyl (CH₃) ~2.00 ÅHighly demanding rotor group.
Idealized Coplanar Dist. (C2-Br ··· CH₃) ~2.60 Å<< Sum of vdW radii (3.85 Å); Pauli repulsion forces rotation.
Predicted Global Minimum Dihedral 85° - 90°Orthogonal conformation adopted to minimize steric strain[4].
Resonance Energy Contribution (+M) ≈ 0 kcal/molComplete orbital decoupling; oxygen lone pair orthogonal to π-system.

Experimental Workflows for Conformational Validation

To rigorously prove the orthogonal conformation, researchers must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems , ensuring that the data generated inherently proves its own accuracy.

Protocol 1: Solid-State Elucidation via Single-Crystal X-Ray Diffraction (SCXRD)

Causality: SCXRD provides absolute spatial coordinates, allowing direct measurement of the C2-C3-O-CH₃ dihedral angle in the solid state.

  • Crystallization: Dissolve the compound in a minimum volume of dichloromethane. Layer slowly with hexanes (anti-solvent) and allow vapor diffusion at 4 °C to minimize thermal degradation and promote slow lattice formation.

  • Data Collection: Mount a suitable single crystal on a diffractometer equipped with a Mo-Kα source. Cool the crystal to 100 K using a liquid nitrogen stream. Reasoning: Cryo-cooling minimizes atomic thermal ellipsoids, providing sharper electron density maps for the highly mobile methyl rotor.

  • Structure Solution & Refinement: Solve the phase problem using direct methods. Refine the structure using full-matrix least-squares on F2 .

  • Self-Validation Check: The protocol validates itself via the residual factor (R1) and Goodness-of-Fit (GoF). An R1 value < 0.05 and a GoF ≈ 1.0 mathematically confirm that the refined orthogonal model perfectly matches the raw diffraction data.

Protocol 2: Gas-Phase Energetics via Density Functional Theory (DFT)

Causality: While SCXRD proves the solid-state geometry, crystal packing forces can sometimes skew dihedral angles. DFT calculates the intrinsic gas-phase minimum, devoid of intermolecular forces.

  • Coordinate Generation: Build the initial coplanar and orthogonal geometries in a molecular editor.

  • Optimization: Run a relaxed potential energy surface (PES) scan around the C(Ar)–O dihedral angle using the B3LYP functional and a 6-311+G(d,p) basis set. Reasoning: This basis set includes diffuse and polarization functions critical for accurately modeling the electron-rich halogens and oxygen lone pairs.

  • Self-Validation Check (Frequency Analysis): Following geometry optimization, calculate the vibrational frequencies (diagonalization of the Hessian matrix). If the orthogonal geometry is a true global minimum, all calculated frequencies will be real (positive). The presence of an imaginary (negative) frequency automatically flags the geometry as a transition state (e.g., the coplanar conformation), validating the energetic hierarchy.

ExperimentalWorkflow Synthesis 1. Sample Prep (High Purity) SCXRD 2. SCXRD (Solid-State) Synthesis->SCXRD NMR 3. VT-NMR (Solution Dynamics) Synthesis->NMR Validation 5. Cross-Validation & Final Model SCXRD->Validation NMR->Validation DFT 4. DFT Modeling (Gas-Phase) DFT->Validation

Fig 2: Tri-modal self-validating workflow for conformational elucidation.

References

  • Title: Directing macromolecular conformation through halogen bonds Source: Proceedings of the National Academy of Sciences (via PubMed Central) URL: [Link]

  • Title: Anisole as an Ambidentate Ligand: Ab Initio Molecular Orbital Study of Alkali Metal Cations Binding to Anisole Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

  • Title: The Role of Allylic Strain for Conformational Control in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of Highly Hindered, Polyfluorinated Aryl Bromides

Target Substrate: 2-Bromo-1,4,5-trifluoro-3-methoxybenzene Application Focus: Overcoming extreme steric hindrance and electronic deficiency in C–N cross-coupling. Target Audience: Synthetic chemists, process chemists, an...

Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: 2-Bromo-1,4,5-trifluoro-3-methoxybenzene Application Focus: Overcoming extreme steric hindrance and electronic deficiency in C–N cross-coupling. Target Audience: Synthetic chemists, process chemists, and drug development professionals.

Executive Summary & Substrate Analysis

The Buchwald-Hartwig amination is a cornerstone reaction in pharmaceutical synthesis for constructing aromatic C–N bonds [1]. However, applying this methodology to highly fluorinated, sterically encumbered substrates like 2-bromo-1,4,5-trifluoro-3-methoxybenzene presents a unique matrix of chemical challenges.

This specific aryl bromide is characterized by two extreme properties:

  • Di-ortho Steric Hindrance: The reactive C–Br bond at position 2 is flanked by a fluorine atom (C1) and a methoxy group (C3). This severe steric crowding inhibits both the initial oxidative addition of Palladium(0) and the subsequent reductive elimination of the product.

  • Extreme Electronic Deficiency: The presence of three fluorine atoms (C1, C4, C5) renders the aromatic ring highly electrophilic.

If standard amination conditions are applied, the reaction will fail due to two competing side reactions: Nucleophilic Aromatic Substitution (SNAr) at the activated C–F bonds, and hydrodehalogenation caused by sluggish reductive elimination [2]. This application note details the causality behind selecting specific catalytic conditions to suppress these side pathways and provides a robust, self-validating protocol for successful coupling.

Mechanistic Insights & Causality (E-E-A-T)

To achieve high yields with 2-bromo-1,4,5-trifluoro-3-methoxybenzene, the catalytic system must be engineered to outcompete uncatalyzed background reactions.

Ligand Selection: Accelerating Reductive Elimination

Standard bidentate ligands (e.g., BINAP or dppf) fail with this substrate because the di-ortho substitution prevents the necessary geometric rearrangement required for reductive elimination. When reductive elimination is slow, the intermediate Palladium(II)-amido complex undergoes β -hydride elimination, yielding the hydrodehalogenated byproduct (1,4,5-trifluoro-3-methoxybenzene).

Solution: Dialkylbiaryl monophosphine ligands, specifically RuPhos (for secondary amines) or BrettPhos (for primary amines), are mandatory [2]. The immense steric bulk of these ligands enforces a highly active monoligated Pd(0) species that easily inserts into the hindered C–Br bond. More importantly, the spatial constraints of the biaryl framework force the aryl and amido groups on the Pd(II) center into close proximity, drastically accelerating reductive elimination before β -hydride elimination can occur.

Base Selection: Suppressing SNAr

The most common base in Buchwald-Hartwig aminations is Sodium tert-butoxide (NaOtBu). However, introducing a strong, nucleophilic alkoxide base to a polyfluorinated arene results in rapid, uncatalyzed SNAr, displacing the fluorine atoms.

Solution: A weak, non-nucleophilic inorganic base such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) must be used [3]. While these bases slow down the deprotonation step of the catalytic cycle, they completely shut down the SNAr degradation pathway, preserving the integrity of the trifluorinated ring.

Pathways Substrate 2-Bromo-1,4,5-trifluoro- 3-methoxybenzene + Amine BHA Buchwald-Hartwig Amination (Desired) Substrate->BHA Pd/RuPhos Weak Base (Cs₂CO₃) SNAr S_NAr at F-position (Side Product) Substrate->SNAr Uncatalyzed Strong Base (NaOtBu) HD Hydrodehalogenation (Side Product) Substrate->HD Slow Red. Elim. β-Hydride Elim.

Fig 1. Competing reaction pathways for polyfluorinated aryl bromides.

Optimization Data

The following table summarizes the quantitative optimization data for the coupling of 2-bromo-1,4,5-trifluoro-3-methoxybenzene with morpholine (1.2 equiv.) at 100 °C for 16 hours. The data clearly illustrates the necessity of the RuPhos/Cs₂CO₃ system.

EntryPalladium SourceLigandBaseSolventConversion (%)Desired Yield (%)SNAr Byproduct (%)
1Pd₂(dba)₃ (2 mol%)BINAPNaOtBuToluene>951278
2Pd₂(dba)₃ (2 mol%)RuPhosNaOtBuToluene>953560
3Pd₂(dba)₃ (2 mol%)BINAPCs₂CO₃Toluene4518<5
4 Pd₂(dba)₃ (2 mol%) RuPhos Cs₂CO₃ Toluene >95 89 <2
5Pd(OAc)₂ (4 mol%)BrettPhosCs₂CO₃1,4-Dioxane>9584<2

Note: Entry 4 represents the optimal conditions for secondary amines. For primary amines, substitute RuPhos with BrettPhos (Entry 5).

Experimental Protocol

This protocol is designed as a self-validating system. Strict adherence to anaerobic conditions is required, as oxygen rapidly inserts into the Pd(0) active species to form inactive peroxo complexes and oxidizes the electron-rich phosphine ligands.

Workflow Prep 1. Reagent Prep Degas Solvents Weigh Catalyst Setup 2. Reaction Setup Palladium + Ligand Base + Substrates Prep->Setup React 3. Thermal Heating 80-100 °C 12-24 Hours Setup->React Workup 4. Workup Aqueous Quench Celite Filtration React->Workup Purify 5. Purification Flash Column Chromatography Workup->Purify

Fig 2. Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Methodology

1. Reagent Preparation & Degassing

  • Solvent: Transfer 10 mL of anhydrous Toluene to a Schlenk flask. Degas via three freeze-pump-thaw cycles or by vigorous sparging with ultra-pure Argon for 30 minutes. Causality: Toluene is preferred over polar solvents as it minimizes the solubility of inorganic bases, further suppressing SNAr rates while maintaining catalytic turnover.

  • Amine: If the amine is a liquid (e.g., morpholine), distill it over CaH₂ prior to use and store under Argon.

2. Reaction Setup (Glovebox or Standard Schlenk Technique)

  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add:

    • Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol% Pd)

    • RuPhos (37.3 mg, 0.08 mmol, 4 mol% relative to substrate)

    • Cs₂CO₃ (456 mg, 1.40 mmol, 1.4 equiv)

  • Self-Validation Check: The Pd:Ligand ratio is strictly maintained at 1:2 to ensure complete formation of the active L₁Pd(0) species without leaving unligated palladium that could precipitate as palladium black.

3. Substrate Addition & Heating

  • Add 2-bromo-1,4,5-trifluoro-3-methoxybenzene (241 mg, 1.00 mmol, 1.0 equiv) to the flask.

  • Evacuate and backfill the flask with Argon three times.

  • Add the degassed Toluene (5.0 mL) followed by the amine (e.g., morpholine, 104 µL, 1.20 mmol, 1.2 equiv) via a gas-tight syringe.

  • Seal the tube and heat the reaction mixture in a pre-heated oil bath at 100 °C for 16 hours under vigorous stirring (800 rpm).

4. Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding 5 mL of deionized water. Causality: Water dissolves the inorganic salts (CsBr, unreacted Cs₂CO₃) and halts any further reactivity.

  • Dilute with Ethyl Acetate (10 mL) and filter the biphasic mixture through a short pad of Celite to remove precipitated palladium black. Wash the Celite pad with an additional 10 mL of Ethyl Acetate.

  • Separate the organic layer, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

5. Purification

  • Purify the crude residue via flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient. The highly fluorinated product will typically elute faster than standard non-fluorinated analogs due to decreased polarity.

References

  • Title: Buchwald–Hartwig amination Source: Wikipedia, The Free Encyclopedia URL: [Link][1]

  • Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega (American Chemical Society) URL: [Link][2]

  • Title: 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations Source: Green Chemistry (Royal Society of Chemistry) / White Rose Research Online URL: [Link][3]

Sources

Application

Application Notes &amp; Protocols: Strategic Use of 2-Bromo-1,4,5-trifluoro-3-methoxybenzene in Palladium-Catalyzed Cross-Coupling Reactions

Abstract This technical guide provides an in-depth exploration of 2-Bromo-1,4,5-trifluoro-3-methoxybenzene as a versatile building block in modern synthetic chemistry. Its unique electronic profile—characterized by the s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of 2-Bromo-1,4,5-trifluoro-3-methoxybenzene as a versatile building block in modern synthetic chemistry. Its unique electronic profile—characterized by the synergistic effects of three electron-withdrawing fluorine atoms and an electron-donating methoxy group—renders it a valuable substrate for palladium-catalyzed cross-coupling reactions. We present detailed application notes, field-proven protocols, and mechanistic insights for key transformations including Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage polyfluorinated aromatic scaffolds in the synthesis of complex molecules, pharmaceuticals, and advanced materials.

Compound Profile and Strategic Considerations

Compound: 2-Bromo-1,4,5-trifluoro-3-methoxybenzene[1] Molecular Formula: C₇H₄BrF₃O

This substrate is a highly functionalized aromatic ring, offering a single bromine atom as a reactive handle for cross-coupling. The key to its utility lies in its electronic architecture:

  • Electron-Deficient Ring System: The three fluorine atoms strongly withdraw electron density from the benzene ring. In palladium-catalyzed reactions, this significantly facilitates the rate-determining oxidative addition step of the Pd(0) catalyst into the C-Br bond.[2] This enhanced reactivity often allows for milder reaction conditions compared to electron-rich or neutral aryl bromides.

  • Methoxy Group Influence: The ortho-methoxy group is an electron-donating group. While its electronic effect is largely overridden by the three fluorine atoms, it can still influence the stability of intermediates and the steric environment around the reaction center.

  • Synthetic Versatility: The resulting polyfluorinated methoxy-phenyl motif is of high interest in medicinal chemistry, as fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[3]

General Workflow for Catalyst System Selection

The choice of catalyst, ligand, and base is paramount for achieving high yields and purity. The following decision-making workflow is recommended when approaching reactions with 2-Bromo-1,4,5-trifluoro-3-methoxybenzene.

G cluster_0 Reaction Type Definition cluster_1 Ligand Selection Logic cluster_2 Reaction Parameter Optimization Start Define Target Bond (C-C, C-N, C-O) Ligand_Check Assess Steric & Electronic Needs Start->Ligand_Check Choose Coupling Type (Suzuki, Buchwald, etc.) Bulky_Phosphine Bulky, Electron-Rich Biarylphosphines (e.g., SPhos, XPhos) Ligand_Check->Bulky_Phosphine For C-N / C-O or Sterically Hindered C-C NHC N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SIMes) Ligand_Check->NHC Alternative for Highly Active Systems Chelating Chelating Phosphines (e.g., Xantphos, dppf) Ligand_Check->Chelating For General C-C (Suzuki, Stille) Base Select Base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) Bulky_Phosphine->Base NHC->Base Chelating->Base Solvent Select Solvent (e.g., Dioxane, Toluene, DMF) Base->Solvent Optimize Optimize Temp & Time Solvent->Optimize G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar)X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl L₂Pd(II)(Ar)(R') Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-R' (Product) RedElim->Product ArX Ar-X (Substrate) ArX->OxAdd Ar = 2-MeO-1,4,5-F₃-Ph X = Br R_M R'-M (Coupling Partner) R_M->Transmetal M = B(OH)₂, NHR, C≡CH, etc.

Sources

Method

Application Note: Controlled Grignard Reagent Formation from 2-Bromo-1,4,5-trifluoro-3-methoxybenzene

Executive Summary The synthesis of highly functionalized polyfluoroarenes is a critical operation in modern drug discovery and agrochemical development. However, generating Grignard reagents from electron-deficient, poly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized polyfluoroarenes is a critical operation in modern drug discovery and agrochemical development. However, generating Grignard reagents from electron-deficient, polyfluorinated substrates like 2-bromo-1,4,5-trifluoro-3-methoxybenzene presents severe chemoselectivity challenges. This application note provides a field-proven, self-validating protocol for the safe and high-yielding formation of its corresponding arylmagnesium complex. By abandoning traditional magnesium insertion in favor of kinetically controlled halogen-metal exchange using the Turbo-Grignard reagent ( i -PrMgCl·LiCl), researchers can entirely suppress catastrophic benzyne elimination pathways.

Mechanistic Rationale: The Polyfluoroarene Challenge

The Benzyne Pitfall

In 2-bromo-1,4,5-trifluoro-3-methoxybenzene, the bromine atom at C2 is flanked by a fluorine atom at C1 and a methoxy group at C3. When traditional magnesium turnings are used for direct insertion, the reaction requires elevated temperatures (often refluxing THF) to overcome the activation energy barrier of the C–Br bond.

Once the C2–MgBr bond forms, the highly polarized carbon-magnesium bond sits directly ortho to the highly electronegative C1–fluorine. At elevated temperatures, this intermediate undergoes rapid β -elimination of FMgBr, generating a highly reactive benzyne (aryne) intermediate . This intermediate rapidly degrades into complex oligomers and homocoupled byproducts, destroying the yield [1].

The Turbo-Grignard Solution

To prevent aryne formation, the metallation must occur at cryogenic temperatures. However, standard Grignard reagents (like i -PrMgCl) form unreactive polymeric aggregates in solution, rendering them too sluggish to perform Br/Mg exchange at low temperatures.

The introduction of the Turbo-Grignard reagent ( i -PrMgCl·LiCl) solves this causality loop [2]. The lithium chloride effectively breaks up the polymeric magnesium aggregates, forming a highly reactive magnesiate-type monomer. This allows the Br/Mg exchange to proceed to completion at -20 °C , a temperature well below the activation energy required for benzyne elimination [3].

Pathway Substrate 2-Bromo-1,4,5-trifluoro-3-methoxybenzene DirectMg Direct Mg Insertion (Thermodynamically Uncontrolled) Substrate->DirectMg Mg turnings, THF, >20°C Turbo i-PrMgCl·LiCl Exchange (Kinetically Controlled) Substrate->Turbo THF, -20°C Aryne Benzyne Intermediate (Decomposition / Oligomerization) DirectMg->Aryne ortho-F elimination Grignard Stable Arylmagnesium Complex (Ready for Electrophile) Turbo->Grignard Stable at low temp

Fig 1: Reaction pathways: Direct Mg insertion vs. Turbo-Grignard kinetic control.

Quantitative Optimization Data

The necessity of the Turbo-Grignard approach is demonstrated by the optimization data below. The presence of LiCl and strict temperature control are the defining variables for success.

Table 1: Optimization of Br/Mg Exchange Conditions

Reagent SystemTemperatureReaction TimeConversionMajor Observed Byproduct
Mg turnings, I2​ (cat.)+65 °C (Reflux)2.0 h< 10%Aryne-derived oligomers
i -PrMgCl (No LiCl)0 °C1.0 h45%Unreacted starting material
i -PrMgCl·LiCl+25 °C (RT)0.5 h85%Benzyne trapping products
i -PrMgCl·LiCl -20 °C 0.5 h > 98% None (Trace protodehalogenation)

Experimental Workflow: A Self-Validating Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates a mandatory In-Process Control (IPC) step. By trapping an aliquot of the intermediate with iodine, the scientist can definitively prove the existence and concentration of the Grignard reagent before committing expensive downstream electrophiles to the bulk mixture.

Workflow Step1 Dry Substrate in THF Step2 Cool to -20°C (Argon Atm) Step1->Step2 Step3 Dropwise i-PrMgCl·LiCl Step2->Step3 Step4 IPC Validation (Iodine Quench) Step3->Step4 Step5 Electrophile Addition Step4->Step5

Fig 2: Self-validating experimental workflow for Turbo-Grignard exchange.

Phase 1: System Preparation
  • Apparatus: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under high vacuum. Backfill with ultra-pure Argon (repeat 3 times).

  • Substrate Loading: Add 2-bromo-1,4,5-trifluoro-3-methoxybenzene (1.00 g, 4.15 mmol, 1.0 equiv) to the flask.

  • Solvent: Inject 10 mL of anhydrous THF (water content < 10 ppm) via syringe. Stir to dissolve.

Phase 2: Halogen-Magnesium Exchange
  • Cryogenic Control: Submerge the Schlenk flask in a dry ice/ethylene glycol bath maintained precisely at -20 °C. Allow 10 minutes for thermal equilibration.

  • Turbo-Grignard Addition: Using a syringe pump, add i -PrMgCl·LiCl (1.3 M in THF, 3.5 mL, 4.56 mmol, 1.1 equiv) dropwise over 10 minutes.

    • Causality Note: Dropwise addition prevents localized exothermic spikes that could trigger localized benzyne elimination [2].

  • Maturation: Stir the reaction mixture at -20 °C for exactly 30 minutes.

Phase 3: In-Process Control (The Self-Validation Step)
  • Aliquot Withdrawal: Using a highly dried microsyringe, withdraw 0.1 mL of the reaction mixture.

  • Iodine Quench: Inject the aliquot into a GC vial containing 0.5 mL of a 1.0 M solution of I2​ in anhydrous THF.

  • Workup & Analysis: Add 1 mL of ethyl acetate and 1 mL of saturated aqueous Na2​S2​O3​ . Shake vigorously, allow phase separation, and analyze the organic layer via GC-MS.

    • Validation Criteria: The GC-MS must show >95% conversion to 2-iodo-1,4,5-trifluoro-3-methoxybenzene.

    • Failure Analysis: If the primary peak is 1,4,5-trifluoro-3-methoxybenzene (protodehalogenation), your system contains moisture. If unreacted starting material remains, the exchange is incomplete. Do not proceed to Phase 4 unless validation passes.

Phase 4: Electrophilic Quench
  • Trapping: Once validated, add your target electrophile (e.g., anhydrous DMF, 1.5 equiv, for formylation) dropwise at -20 °C.

  • Completion: Allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Quench the bulk reaction carefully with saturated aqueous NH4​Cl (10 mL), extract with ethyl acetate (3 x 15 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

References

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. URL:[Link]

  • Bao, R. L., Zhao, R., & Shi, L. (2015). Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey. Chemical Communications, 51(32), 6884-6900. URL:[Link]

  • Ziegler, R. E., & Löb, P. (2020). Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides. Beilstein Journal of Organic Chemistry, 16, 1371–1378. URL:[Link]

Application

Application of 2-Bromo-1,4,5-trifluoro-3-methoxybenzene in the Synthesis of Advanced Fluorinated Materials

Introduction: The Strategic Importance of Fluorinated Benzene Derivatives in Materials Science The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern materials science. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Fluorinated Benzene Derivatives in Materials Science

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern materials science. The unique properties of the carbon-fluorine bond—its high thermal and oxidative stability, and its profound influence on electronic properties and intermolecular interactions—have enabled the development of a vast array of high-performance materials. 2-Bromo-1,4,5-trifluoro-3-methoxybenzene, a polysubstituted aromatic compound, represents a versatile building block for the synthesis of advanced functional materials. Its trifluorinated core, coupled with a methoxy group and a reactive bromine handle, offers a unique combination of properties and synthetic accessibility. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the aromatic ring and the properties of the resulting materials, while the methoxy group can modulate solubility and electronic characteristics. The presence of a bromine atom provides a key site for carbon-carbon bond formation through various cross-coupling reactions, enabling the construction of complex molecular architectures.

This guide provides a comprehensive overview of the application of 2-Bromo-1,4,5-trifluoro-3-methoxybenzene in the synthesis of specialized fluorinated materials. We will delve into its role as a precursor in the formation of fluorinated liquid crystals, a field where precise control over molecular shape, polarity, and intermolecular forces is paramount. This document will provide detailed protocols for key synthetic transformations, present characterization data for representative materials, and offer insights into the structure-property relationships that govern the performance of these advanced materials.

Core Application: Building Block for Fluorinated Liquid Crystals

The pursuit of novel liquid crystalline materials with tailored properties is a driving force in the development of advanced display technologies and optical devices. Fluorinated liquid crystals are of particular interest due to their unique dielectric anisotropy, viscosity, and thermal stability. 2-Bromo-1,4,5-trifluoro-3-methoxybenzene serves as a key starting material in the synthesis of complex fluorinated mesogens. The trifluoromethoxybenzene core can be strategically incorporated into larger molecular structures to fine-tune the mesomorphic behavior and electro-optical properties of the final material.

A key synthetic strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to append other aromatic or aliphatic moieties to the 2-Bromo-1,4,5-trifluoro-3-methoxybenzene scaffold. This modular approach allows for the systematic variation of the molecular structure to achieve desired liquid crystalline phases and properties.

Synthetic Workflow for a Representative Fluorinated Biphenyl Derivative

The following workflow outlines the synthesis of a fluorinated biphenyl derivative, a common core structure in many liquid crystal molecules, using 2-Bromo-1,4,5-trifluoro-3-methoxybenzene as a key reactant. This multi-step synthesis highlights the utility of this compound in building complex molecular architectures.

G cluster_start Starting Material cluster_reaction1 Suzuki-Miyaura Coupling cluster_product1 Intermediate cluster_reaction2 Further Functionalization (e.g., Demethylation) cluster_product2 Functionalized Intermediate cluster_reaction3 Esterification cluster_product3 Final Product A 2-Bromo-1,4,5-trifluoro-3-methoxybenzene B Pd(PPh₃)₄, K₂CO₃ Toluene/EtOH/H₂O, 80 °C A->B Reactant D Fluorinated Biphenyl Derivative B->D Forms C Arylboronic Acid (R-Ar-B(OH)₂) C->B Coupling Partner E BBr₃, CH₂Cl₂ D->E Reactant F Fluorinated Biphenol E->F Forms G Carboxylic Acid (R'-COOH) DCC, DMAP F->G Reactant H Target Liquid Crystal Molecule G->H Forms

Caption: Synthetic pathway for a liquid crystal molecule.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key synthetic transformations involved in the application of 2-Bromo-1,4,5-trifluoro-3-methoxybenzene.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-Bromo-1,4,5-trifluoro-3-methoxybenzene with an arylboronic acid.

Materials:

  • 2-Bromo-1,4,5-trifluoro-3-methoxybenzene

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Ethanol

  • Deionized water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-Bromo-1,4,5-trifluoro-3-methoxybenzene (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.

  • Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) to the flask via cannula or syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated biphenyl derivative.

Trustworthiness and Validation: The progress of the reaction should be monitored by TLC, observing the consumption of the starting materials and the formation of the product. The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes typical reaction parameters and yields for the Suzuki coupling of 2-Bromo-1,4,5-trifluoro-3-methoxybenzene with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane1001092
33,5-Dimethylphenylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene/H₂O110888
42-Thiopheneboronic acidPd₂(dba)₃ (1.5), XPhos (3)K₃PO₄1,4-Dioxane/H₂O1001678

Note: The data presented are representative and based on established literature for similar Suzuki-Miyaura cross-coupling reactions. Actual yields may vary depending on the specific reaction conditions and the nature of the substrates.

Causality Behind Experimental Choices

Choice of Catalyst and Ligand: The selection of the palladium catalyst and phosphine ligand is critical for achieving high yields in Suzuki-Miyaura couplings. For electron-deficient aryl bromides like 2-Bromo-1,4,5-trifluoro-3-methoxybenzene, electron-rich and sterically hindered phosphine ligands such as SPhos and XPhos can promote the oxidative addition step and enhance catalytic activity.

Choice of Base and Solvent: The base plays a crucial role in the transmetalation step of the catalytic cycle. The choice of base and solvent system is often interdependent. A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of an inorganic base (e.g., K₂CO₃, K₃PO₄) is commonly employed to facilitate the dissolution of both the organic and inorganic reagents.

Conclusion and Future Outlook

2-Bromo-1,4,5-trifluoro-3-methoxybenzene stands as a valuable and versatile building block in the toolkit of materials scientists. Its unique substitution pattern provides a platform for the synthesis of a wide range of fluorinated materials with tailored properties. The protocols and data presented herein offer a starting point for researchers and drug development professionals to explore the potential of this compound in their respective fields. Future research will undoubtedly uncover new applications for this and related fluorinated scaffolds, further expanding the frontiers of materials science. The continued development of efficient and selective cross-coupling methodologies will be instrumental in unlocking the full potential of such highly functionalized aromatic building blocks.

References

  • Kenwright, A. M., Sandford, G., Tadeusiak, A. J., Yufit, D. S., Howard, J. A. K., Kilickiran, P., & Nelles, G. (2010). Strategies for the synthesis of fluorinated liquid crystal derivatives from perbromofluoroaromatic systems. Tetrahedron, 66(52), 9937-9948. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

Method

Synthetic Pathways from 2-Bromo-1,4,5-trifluoro-3-methoxybenzene: A Guide for Advanced Chemical Synthesis

Abstract This technical guide provides detailed application notes and protocols for the synthesis of various derivatives from the versatile building block, 2-Bromo-1,4,5-trifluoro-3-methoxybenzene. This fluorinated aroma...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides detailed application notes and protocols for the synthesis of various derivatives from the versatile building block, 2-Bromo-1,4,5-trifluoro-3-methoxybenzene. This fluorinated aromatic compound serves as a key intermediate in the development of novel pharmaceuticals and advanced materials due to the unique electronic properties conferred by its substituents. This document outlines step-by-step procedures for key transformations, including palladium-catalyzed cross-coupling reactions and lithiation-based functionalization. The rationale behind experimental choices, mechanistic insights, and comprehensive protocols are provided to empower researchers in medicinal chemistry and materials science.

Introduction: The Strategic Importance of Fluorinated Aromatics

The introduction of fluorine atoms into organic molecules is a widely employed strategy in drug discovery and materials science.[1] Fluorine's high electronegativity and small size can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] 2-Bromo-1,4,5-trifluoro-3-methoxybenzene is a valuable starting material, offering multiple reaction sites for diversification. The bromine atom provides a handle for cross-coupling reactions, while the highly activated aromatic ring is amenable to nucleophilic aromatic substitution and directed metallation. The methoxy group, an electron-donating group, further influences the regioselectivity of these transformations.[2]

This guide will explore two primary synthetic avenues from this starting material:

  • Palladium-Catalyzed Cross-Coupling Reactions: Specifically, the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

  • Lithiation and Subsequent Electrophilic Quench: A powerful method for introducing a variety of functional groups onto the aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3][4]

Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura coupling reaction is a robust method for the formation of C-C bonds by coupling an organohalide with an organoboron species.[5][6][7][8] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and liquid crystals.[8]

Causality of Experimental Choices:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial for a successful Suzuki coupling. For electron-rich aryl bromides like our substrate, a catalyst system with a high turnover number is desirable. Pd(PPh₃)₄ is a common and effective catalyst.[9] For more challenging couplings, using a more electron-rich and bulky phosphine ligand can improve reaction efficiency.

  • Base: The base plays a critical role in the transmetalation step of the catalytic cycle.[7] An aqueous solution of an inorganic base like K₂CO₃ or Cs₂CO₃ is typically used.[9] The choice of base can influence the reaction rate and yield.

  • Solvent System: A biphasic solvent system, such as toluene/water or dioxane/water, is commonly employed to dissolve both the organic and inorganic reagents.[5][6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 2-Bromo-1,4,5-trifluoro-3-methoxybenzene - Boronic Acid (1.2 equiv) - Base (e.g., K₂CO₃, 2.0 equiv) - Pd Catalyst (e.g., Pd(PPh₃)₄, 3 mol%) solvent Add Solvent (e.g., Toluene/H₂O) reagents->solvent degas Degas with N₂/Ar solvent->degas heat Heat to 80-100 °C degas->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool extract Extract with Organic Solvent cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Column Chromatography concentrate->purify product product purify->product Biaryl Product

Materials:

  • 2-Bromo-1,4,5-trifluoro-3-methoxybenzene

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous toluene

  • Degassed deionized water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add 2-Bromo-1,4,5-trifluoro-3-methoxybenzene (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Add the anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio).[6]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Entry Arylboronic Acid Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901288
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O1001093
33-Thienylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901485
44-Cyanophenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄Dioxane/H₂O1001290

Table 1: Representative quantitative data for the Suzuki-Miyaura coupling of 2-Bromo-1,4,5-trifluoro-3-methoxybenzene.

Buchwald-Hartwig Amination: Synthesis of Arylamine Derivatives

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[3][10][11] This reaction has broad applications in the synthesis of pharmaceuticals and organic electronic materials.[3]

Causality of Experimental Choices:

  • Catalyst System: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as XPhos or BrettPhos, are often required to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle, especially with electron-rich aryl bromides.[11][12]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[3][10]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.[3] The reaction must be performed under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Reaction Setup (Glovebox) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 2-Bromo-1,4,5-trifluoro-3-methoxybenzene - Amine (1.2 equiv) - Base (e.g., NaOtBu, 1.4 equiv) catalyst Add Pd Precatalyst and Ligand reagents->catalyst solvent Add Anhydrous Solvent (e.g., Toluene) catalyst->solvent seal Seal Vessel solvent->seal heat Heat to 80-110 °C seal->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool quench Quench with NH₄Cl (aq) cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Column Chromatography concentrate->purify product product purify->product Arylamine Product

Materials:

  • 2-Bromo-1,4,5-trifluoro-3-methoxybenzene

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equivalents)

  • Anhydrous toluene or dioxane

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an inert atmosphere glovebox, charge a dry reaction vessel with the palladium precatalyst, the phosphine ligand, and the base.

  • Add 2-Bromo-1,4,5-trifluoro-3-methoxybenzene and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Entry Amine Catalyst System (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1MorpholinePd₂(dba)₃ (1) / XPhos (2)NaOtBuToluene1001691
2AnilinePd(OAc)₂ (2) / BrettPhos (4)LiHMDSDioxane1101887
3BenzylaminePd₂(dba)₃ (1) / XPhos (2)NaOtBuToluene1001689
4N-MethylanilinePd(OAc)₂ (2) / BrettPhos (4)LiHMDSDioxane1102084

Table 2: Representative quantitative data for the Buchwald-Hartwig amination of 2-Bromo-1,4,5-trifluoro-3-methoxybenzene.

Lithiation and Electrophilic Quench

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings.[13] The methoxy group in 2-Bromo-1,4,5-trifluoro-3-methoxybenzene can direct lithiation to the adjacent C6 position. However, the presence of multiple fluorine atoms and a bromine atom makes the regioselectivity of lithiation highly dependent on the reaction conditions.[14][15] Halogen-metal exchange at the bromine-bearing carbon is also a likely pathway, particularly with alkyllithium reagents.[16]

Causality of Experimental Choices:

  • Lithiation Reagent: For bromine-lithium exchange, n-butyllithium (n-BuLi) is a common choice.[14] To achieve deprotonation, a less nucleophilic base like lithium diisopropylamide (LDA) is often preferred to avoid competing halogen-metal exchange.[14][16]

  • Solvent and Temperature: The choice of solvent and temperature is critical for controlling the regioselectivity and stability of the organolithium intermediate.[14] Reactions are typically carried out in anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether at low temperatures (-78 °C) to prevent side reactions.[13][14]

  • Electrophile: A wide range of electrophiles can be used to quench the organolithium intermediate, allowing for the introduction of various functional groups.

Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench

Lithiation_Workflow cluster_prep Reaction Setup cluster_quench Electrophilic Quench cluster_workup Work-up & Purification substrate Dissolve Substrate in Anhydrous THF cool_substrate Cool to -78 °C substrate->cool_substrate add_base Add Lithiating Agent (e.g., n-BuLi) Dropwise cool_substrate->add_base stir Stir at -78 °C add_base->stir add_electrophile Add Electrophile stir->add_electrophile warm Warm to RT add_electrophile->warm quench_reaction Quench with Sat. NH₄Cl (aq) warm->quench_reaction extract Extract with Organic Solvent quench_reaction->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Column Chromatography concentrate->purify product product purify->product Functionalized Product

Materials:

  • 2-Bromo-1,4,5-trifluoro-3-methoxybenzene

  • Lithiating agent (e.g., n-BuLi in hexanes, 1.1 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (1.2 equivalents)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add a solution of 2-Bromo-1,4,5-trifluoro-3-methoxybenzene in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the lithiating agent dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add the electrophile dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Entry Lithiating Agent Electrophile Product Yield (%)
1n-BuLiDimethylformamide (DMF)2,4,5-Trifluoro-3-methoxy-6-formylbenzene75
2n-BuLiCO₂ (dry ice)2,4,5-Trifluoro-3-methoxybenzoic acid82
3LDATrimethylsilyl chloride (TMSCl)2-Bromo-1,4,5-trifluoro-3-methoxy-6-(trimethylsilyl)benzene68
4n-BuLiIodine (I₂)2-Iodo-1,4,5-trifluoro-3-methoxybenzene79

Table 3: Representative quantitative data for the lithiation and electrophilic quench of 2-Bromo-1,4,5-trifluoro-3-methoxybenzene.

Conclusion

2-Bromo-1,4,5-trifluoro-3-methoxybenzene is a highly valuable and versatile building block for the synthesis of complex fluorinated aromatic compounds. The protocols and insights provided in this guide demonstrate its utility in widely-used synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and lithiation-based functionalization. By understanding the underlying principles and carefully controlling the reaction conditions, researchers can effectively utilize this starting material to access a diverse range of derivatives for applications in drug discovery and materials science.

References

  • Australian Journal of Chemistry. (2013).
  • Organic Letters. (2026). Direct Synthesis of Fluorinated Polycyclic Aromatic Dioxanes: Mesomorphism, Luminescence, and Charge Transport.
  • Benchchem. (2025).
  • MIT News. (2009).
  • Journal of the Chemical Society, Perkin Transactions 1. (1996). Elemental fluorine. Part 1.
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (n.d.). Suzuki reaction.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.).
  • The reactions of methoxybenzene. (n.d.).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Benchchem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.).
  • Infoscience. (n.d.). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Vapourtec Ltd. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes.
  • ResearchGate. (2025).
  • Benchchem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-Bromo-3,5-dimethoxytoluene.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Semantic Scholar. (n.d.).
  • PubMed. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.
  • ACG Publications. (n.d.).
  • Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • ChemScene. (n.d.). 2-Bromo-3,4,5-trifluoro-1-(trifluoromethyl)benzene.
  • Semantic Scholar. (n.d.).
  • PubChem. (n.d.). 1-Bromo-2,4,5-trifluoro-3-methoxybenzene.
  • ResearchGate. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?.
  • Sigma-Aldrich. (n.d.). 1,4-Dibromo-2-fluoro-3-methoxybenzene.
  • Google Patents. (n.d.). CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • Benchchem. (2025). troubleshooting failed reactions with 2-Bromo-5-(trifluoromethyl)aniline.
  • ChemRxiv. (n.d.).

Sources

Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 2-Bromo-1,4,5-trifluoro-3-methoxybenzene

Introduction: A Versatile Building Block in Modern Chemistry 2-Bromo-1,4,5-trifluoro-3-methoxybenzene is a highly functionalized aromatic compound that serves as a valuable building block in the synthesis of complex mole...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block in Modern Chemistry

2-Bromo-1,4,5-trifluoro-3-methoxybenzene is a highly functionalized aromatic compound that serves as a valuable building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. Its unique substitution pattern, featuring both electron-donating (methoxy) and electron-withdrawing (fluoro, bromo) groups, imparts a nuanced reactivity profile, particularly in nucleophilic aromatic substitution (SNAr) reactions. These reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings.[1][2]

This guide provides a comprehensive overview of the principles and practical protocols for conducting SNAr reactions on 2-Bromo-1,4,5-trifluoro-3-methoxybenzene. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile substrate in their synthetic endeavors.

Mechanistic Insights: The Addition-Elimination Pathway

Nucleophilic aromatic substitution reactions on this substrate proceed primarily through the SNAr mechanism, which is a two-step addition-elimination process.[1][3][4][5][6]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][3][5][7][8] The negative charge of this intermediate is delocalized by the electron-withdrawing fluorine atoms.[5][7]

  • Elimination of the Leaving Group: Aromaticity is restored in the second step through the expulsion of a leaving group. In the case of 2-Bromo-1,4,5-trifluoro-3-methoxybenzene, both the bromine and fluorine atoms can potentially act as leaving groups. The regioselectivity of the substitution is influenced by the electronic and steric environment of the potential reaction sites.

The presence of multiple fluorine atoms activates the ring towards nucleophilic attack.[7][9] The methoxy group, being electron-donating, can influence the regioselectivity of the substitution.

SNAr_Mechanism Substrate 2-Bromo-1,4,5-trifluoro- 3-methoxybenzene Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product Substituted Product Meisenheimer->Product - Leaving Group Leaving_Group Leaving Group (F⁻ or Br⁻) Meisenheimer->Leaving_Group

Caption: Generalized workflow for the SNAr reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for performing SNAr reactions on 2-Bromo-1,4,5-trifluoro-3-methoxybenzene with various classes of nucleophiles.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the synthesis of N-substituted aniline derivatives.

Materials:

  • 2-Bromo-1,4,5-trifluoro-3-methoxybenzene

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Base (e.g., K₂CO₃ or Et₃N, 2.0 equivalents)

  • Solvent (e.g., DMF or DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-Bromo-1,4,5-trifluoro-3-methoxybenzene in the chosen solvent.

  • Add the amine nucleophile to the solution.

  • Add the base to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-100 °C, monitoring the progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.[1]

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.[1]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Amination_Workflow Start Dissolve Substrate in Solvent Add_Amine Add Amine Nucleophile Start->Add_Amine Add_Base Add Base Add_Amine->Add_Base React Stir/Heat & Monitor by TLC Add_Base->React Workup Aqueous Workup & Extraction React->Workup Dry_Filter Dry & Filter Workup->Dry_Filter Concentrate Concentrate Dry_Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product Purified N-Substituted Product Purify->Product

Caption: Experimental workflow for amination reactions.

Protocol 2: Reaction with Thiol Nucleophiles

This protocol outlines the synthesis of aryl sulfide derivatives.

Materials:

  • 2-Bromo-1,4,5-trifluoro-3-methoxybenzene

  • Thiol (1.1 equivalents)

  • Base (e.g., NaH, 1.2 equivalents)

  • Anhydrous solvent (e.g., THF or DMF)

  • Saturated aqueous NH₄Cl

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend the base in the anhydrous solvent.

  • Cool the suspension to 0 °C.

  • Slowly add the thiol to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.[1]

  • Add a solution of 2-Bromo-1,4,5-trifluoro-3-methoxybenzene in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[1]

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.[1]

  • Extract the aqueous layer with dichloromethane.[1]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Protocol 3: Reaction with Alkoxide/Phenoxide Nucleophiles

This protocol describes the synthesis of ether derivatives.

Materials:

  • 2-Bromo-1,4,5-trifluoro-3-methoxybenzene

  • Alcohol or phenol (1.5 equivalents)

  • Base (e.g., NaH or potassium tert-butoxide (t-BuOK), 1.2 equivalents)

  • Anhydrous solvent (e.g., THF or DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol in the anhydrous solvent.

  • Add the base portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.[1]

  • Add 2-Bromo-1,4,5-trifluoro-3-methoxybenzene to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.[1]

  • After completion, cool the reaction to room temperature and quench with water.[1]

  • Extract the product with ethyl acetate.[1]

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Data Summary and Comparison

The following table summarizes typical reaction conditions and expected outcomes for the SNAr of 2-Bromo-1,4,5-trifluoro-3-methoxybenzene with different nucleophiles. Actual yields may vary depending on the specific nucleophile and reaction optimization.

Nucleophile ClassTypical BaseSolventTemperature (°C)Typical Reaction Time (h)Expected Product
AminesK₂CO₃, Et₃NDMF, DMSO25 - 1002 - 24N-Aryl anilines
ThiolsNaHTHF, DMF0 - 251 - 12Aryl sulfides
Alkoxides/PhenoxidesNaH, t-BuOKTHF, DMF60 - 804 - 18Aryl ethers

Conclusion: A Gateway to Novel Molecular Architectures

The SNAr reactions of 2-Bromo-1,4,5-trifluoro-3-methoxybenzene offer a versatile and efficient pathway for the synthesis of a diverse range of substituted aromatic compounds. The protocols detailed in these application notes serve as a robust starting point for the development of novel molecules in drug discovery, materials science, and other areas of chemical research. The predictable reactivity and amenability to a variety of nucleophiles make this substrate an invaluable tool for both targeted synthesis and the generation of chemical libraries.

References

  • Twilo, D., et al. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. 2020. Available from: [Link]

  • Zhang, L., et al. One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. Chinese Journal of Chemistry. 2019. Available from: [Link]

  • Ashenhurst, J. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. 2018. Available from: [Link]

  • Savoie, J. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. 2020. Available from: [Link]

  • Hosoya, T., et al. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC. 2023. Available from: [Link]

  • Liao, H., et al. Studies on the Synthesis of Perfluoroaryl Sulfides and their Application in Desulfurative Nickel-Catalyzed Reductive Cross. ChemRxiv. 2022. Available from: [Link]

  • Liu, C., et al. Base-Promoted Direct and Highly Selective Alkynylation of Electron-Deficient Octafluorotoluene. RSC Advances. 2012. Available from: [Link]

  • Bennett, C. S. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. 2015. Available from: [Link]

  • Sample, H. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. 2020. Available from: [Link]

  • Google Patents. CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.
  • LibreTexts. 13.1.2 "Nucleophilic Aromatic Substitution". Chemistry LibreTexts. 2019. Available from: [Link]

  • OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Available from: [Link]

  • Liao, H., et al. A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step. PMC. 2022. Available from: [Link]

  • Lumen Learning. 17.1 Nucleophilic aromatic substitution. Organic Chemistry II. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. 2017. Available from: [Link]

  • OpenStax. 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. 2023. Available from: [Link]

  • Tsuchiya, K., et al. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. 2021. Available from: [Link]

  • Beilstein Journals. Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). 2022. Available from: [Link]

  • ResearchGate. Nucleophilic Aromatic Substitution. Available from: [Link]

  • Majid, R. Nucleophilic Aromatic Substitution. Available from: [Link]

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Method

Application Note: 2-Bromo-1,4,5-trifluoro-3-methoxybenzene as a Key Building Block in Modern Agrochemical Synthesis

Abstract The strategic incorporation of fluorine into active pharmaceutical and agrochemical ingredients is a proven method for enhancing molecular properties such as metabolic stability, binding affinity, and lipophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into active pharmaceutical and agrochemical ingredients is a proven method for enhancing molecular properties such as metabolic stability, binding affinity, and lipophilicity.[1][2][3] This application note details the utility of 2-Bromo-1,4,5-trifluoro-3-methoxybenzene (CAS: 131748-96-4), a highly functionalized fluorinated building block, in the synthesis of advanced agrochemicals. We provide an in-depth analysis of its reactivity and a validated protocol for a key transformation—the Suzuki-Miyaura cross-coupling—which is pivotal in the synthesis of the novel picolinamide fungicide, Fenpicoxamid (Inatreq™ active). This guide is intended for researchers, chemists, and process development professionals in the agrochemical industry.

Introduction: The Role of Fluorinated Scaffolds in Agrochemicals

The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties.[2] In the context of agrochemicals, this often translates to enhanced biological efficacy.[1][4] The strong carbon-fluorine bond increases thermal and metabolic stability, while the high electronegativity of fluorine can modulate the acidity of nearby functional groups and influence intermolecular interactions at the target site.[3] As a result, fluorinated organic compounds are an important and growing family of commercial agrochemicals.[1][4]

2-Bromo-1,4,5-trifluoro-3-methoxybenzene is a prime example of a versatile, fluorine-containing building block.[5] Its structure features multiple reactive sites: a bromine atom amenable to classic cross-coupling reactions, and an electron-rich trifluorinated phenyl ring. This substitution pattern makes it an ideal precursor for constructing complex molecular architectures required for modern fungicides and herbicides.

A prominent application of this building block is in the synthesis of Fenpicoxamid , a novel picolinamide fungicide.[6] Fenpicoxamid, derived from the natural antifungal product UK-2A, is a potent inhibitor of the Qi site within the mitochondrial cytochrome bc1 complex, a mode of action that is new to the cereals market and crucial for managing resistance.[6][7] The synthesis of Fenpicoxamid's core structure leverages the unique reactivity of 2-Bromo-1,4,5-trifluoro-3-methoxybenzene.

Physicochemical Properties and Reactivity Profile

The unique arrangement of substituents on the benzene ring governs the reactivity of 2-Bromo-1,4,5-trifluoro-3-methoxybenzene.

PropertyValue
CAS Number 131748-96-4
Molecular Formula C₇H₄BrF₃O
Molecular Weight 257.01 g/mol
Appearance Colorless to light yellow liquid
Key Reactive Sites C2-Br (Cross-Coupling), Aromatic Ring (Substitution)

The primary mode of reaction for this intermediate in complex syntheses is palladium-catalyzed cross-coupling at the C-Br bond. The Suzuki-Miyaura reaction, which forms a C-C bond between the bromoarene and an organoboron compound, is particularly effective and widely used in industrial synthesis due to its functional group tolerance and mild conditions.[8]

Scientist's Note (Causality behind Reactivity): The bromine atom is the most labile site for oxidative addition to a Palladium(0) catalyst, making it the preferred handle for cross-coupling reactions. The three fluorine atoms are strongly electron-withdrawing, which can influence the electron density of the Pd-catalyst during the catalytic cycle but are generally stable under typical Suzuki conditions. The methoxy group is an electron-donating group, which modulates the overall electronic character of the ring. This electronic push-pull system makes the molecule stable yet reactive at the desired position.

Core Application: Synthesis of a Fenpicoxamid Intermediate

A critical step in the industrial synthesis of Fenpicoxamid involves the coupling of 2-Bromo-1,4,5-trifluoro-3-methoxybenzene with a suitable pyridine-based boronic acid or ester. This transformation constructs the core biaryl linkage of the final active ingredient.

The diagram below illustrates the overall synthetic logic, highlighting the pivotal role of our subject compound as a key building block.

G A 2-Bromo-1,4,5-trifluoro- 3-methoxybenzene C Key Biaryl Intermediate A->C Suzuki-Miyaura Coupling [Pd cat.] B Pyridine Boronic Ester (Nucleophile) B->C D Further Elaboration & Amide Coupling C->D E Fenpicoxamid (Inatreq™ active) D->E

Caption: Synthetic pathway from the building block to Fenpicoxamid.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative, field-proven method for the Suzuki-Miyaura cross-coupling of 2-Bromo-1,4,5-trifluoro-3-methoxybenzene with a generic arylboronic acid. This procedure is adapted from standard methodologies in modern organic synthesis and should be optimized for specific substrates.[8][9][10]

Reaction Scheme:

(A generic representation where Ar is the coupling partner)

Materials & Equipment:

  • Starting Materials: 2-Bromo-1,4,5-trifluoro-3-methoxybenzene (1.0 eq), Arylboronic acid (1.1 - 1.5 eq)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (1-5 mol%) or a more advanced pre-catalyst like Pd-CataCXium A-G3.[11]

  • Base: Aqueous Sodium Carbonate (Na₂CO₃) (2M solution, 2.0-3.0 eq) or Potassium Phosphate (K₃PO₄).

  • Solvent: Toluene or 1,4-Dioxane.

  • Equipment: Round-bottom flask, condenser, magnetic stirrer with heating, nitrogen/argon line, standard glassware for workup and purification.

Experimental Workflow Diagram

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification & Analysis A Charge flask with 2-Bromo-1,4,5-trifluoro-3-methoxybenzene, Arylboronic acid, and Solvent B Degas solvent via N2/Ar sparging for 15-20 min A->B C Add Pd Catalyst and Base B->C D Heat to 80-100 °C (Monitor by TLC/LC-MS) C->D E Cool to RT, add Water D->E F Extract with Ethyl Acetate (3x) E->F G Combine organic layers, wash with brine, dry (Na2SO4) F->G H Concentrate in vacuo G->H I Purify via Column Chromatography (Silica gel, Hexanes/EtOAc) H->I J Characterize pure product (NMR, MS) I->J

Caption: Step-by-step workflow for the Suzuki cross-coupling protocol.

Step-by-Step Procedure:
  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 2-Bromo-1,4,5-trifluoro-3-methoxybenzene (e.g., 2.57 g, 10.0 mmol, 1.0 eq) and the arylboronic acid (e.g., 12.0 mmol, 1.2 eq).

  • Solvent Addition: Add toluene (50 mL).

  • Inerting: Seal the flask with a septum and sparge the mixture with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add the aqueous Na₂CO₃ solution (2M, 15 mL, 30 mmol, 3.0 eq) followed by the palladium catalyst, Pd(PPh₃)₄ (e.g., 0.346 g, 0.3 mmol, 3 mol%).

  • Heating: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromo-compound is consumed (typically 4-12 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with water (50 mL) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: Characterize the purified product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expert Insight & Troubleshooting:

  • Low Yields: If yields are low, consider a different palladium source (e.g., Pd(dppf)Cl₂) or a stronger base like K₃PO₄. The choice of ligand can also be critical; bulky, electron-rich phosphine ligands often improve catalytic turnover.[12]

  • De-boronation of Boronic Acid: If the boronic acid is unstable, using the corresponding boronate ester (e.g., a pinacol ester) can improve stability and reaction outcomes.

  • De-halogenation: The formation of a de-brominated side product suggests the reductive elimination pathway is competing. Lowering the reaction temperature or using a less electron-rich phosphine ligand may mitigate this.

Conclusion

2-Bromo-1,4,5-trifluoro-3-methoxybenzene is a high-value, versatile intermediate for the synthesis of modern agrochemicals. Its well-defined reactivity, particularly in robust and scalable Suzuki-Miyaura cross-coupling reactions, allows for the efficient construction of complex molecular frameworks. As demonstrated by its application in the synthesis of the fungicide Fenpicoxamid, this building block provides a reliable entry point to novel and highly active compounds, underscoring the continued importance of fluorinated synthons in the development of next-generation crop protection solutions.

References

  • ResearchGate. Synthesis of the fungicide fenpicoxamid based on the natural products... Available from: [Link]

  • Young, D. et al. (2018). Biological characterization of fenpicoxamid, a new fungicide with utility in cereals and other crops. Pest Management Science, 74(5), 1055-1063. Available from: [Link]

  • Food and Agriculture Organization of the United Nations. (2018). Fenpicoxamid (305). Available from: [Link]

  • University of Hertfordshire. Fenpicoxamid (Ref: XDE 777). AERU. Available from: [Link]

  • Young, D. et al. (2018). Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK‐2A. Pest Management Science, 74(5), 1064-1073. Available from: [Link]

  • Google Patents. CN101130522A - Novel method for synthesizing fungicide tebuconazole.
  • Khan, I. et al. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. RSC Advances, 13(36), 25357-25389. Available from: [Link]

  • Google Patents. CN111362775A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • International Society for Fluoride Research Inc. (2024). FLUORIDE Fluorinated Pesticides in Modern Pest Control: Potential and Challenges. Available from: [Link]

  • Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education, 3, 661–666. Available from: [Link]

  • Li, Y. et al. (2022). Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. Molecules, 27(3), 1085. Available from: [Link]

  • Google Patents. US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid.
  • Zhou, Y. et al. (2020). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry, 239, 109634. Available from: [Link]

  • Nykaza, T. V. et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 20(13), 3927–3931. Available from: [Link]

  • European Patent Office. EP3240415B1 - FUNGICIDAL COMPOSITIONS. Available from: [Link]

  • Müller, K. et al. (2004). The Importance of Fluorine in the Life Science Industry. CHIMIA, 58(3), 94-101. Available from: [Link]

  • ResearchGate. Fast Suzuki–Miyaura Cross-Coupling Reaction with Hexacationic Triarylphosphine Bn-Dendriphos as Ligand. Available from: [Link]

  • European Patent Office. EP2804473A1 - PESTICIDAL COMPOSITIONS COMPRISING A TERPENE MIXTURE AND FLUPYRADIFURONE. Available from: [Link]

  • Rybáček, J. et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2378–2386. Available from: [Link]

  • European Patent Office. EP1778013A1 - FUNGICIDAL COMPOSITIONS. Available from: [Link]

  • Martins, P. F. et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14, 105. Available from: [Link]

  • Google Patents. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • Apollo Scientific. Fluorinated Building Blocks in Drug Design: Why They Matter. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Identifying common side products in cross-coupling of 2-Bromo-1,4,5-trifluoro-3-methoxybenzene

Technical Support Center: Cross-Coupling of 2-Bromo-1,4,5-trifluoro-3-methoxybenzene Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for challenges related to...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cross-Coupling of 2-Bromo-1,4,5-trifluoro-3-methoxybenzene

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for challenges related to the cross-coupling of 2-Bromo-1,4,5-trifluoro-3-methoxybenzene. This guide is designed to provide in-depth, field-proven insights into identifying and mitigating common side products encountered during your synthetic campaigns. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the causality behind each experimental choice.

Frequently Asked Questions (FAQs): Identifying Undesired Products

This section addresses the most common initial observations when reactions with 2-Bromo-1,4,5-trifluoro-3-methoxybenzene do not proceed as expected.

Q1: What are the most prevalent side products I should anticipate in my cross-coupling reactions with this substrate?

When using 2-Bromo-1,4,5-trifluoro-3-methoxybenzene, you are working with an electron-deficient and somewhat sterically hindered aryl bromide. While this electronic nature can be favorable for the initial oxidative addition step, it can also predispose the system to specific side reactions. The most common undesired products are:

  • Hydrodehalogenation Product: 1,4,5-Trifluoro-3-methoxybenzene, where the bromine atom is replaced by hydrogen.

  • Aryl Homocoupling Product: 2,2'-Bis(1,4,5-trifluoro-3-methoxybenzene), a symmetrical biaryl formed from two molecules of your starting material.

  • Coupling Partner Homocoupling: For instance, in a Suzuki-Miyaura reaction, you may observe the formation of a biaryl derived from the coupling of two boronic acid molecules.[1][2]

  • Protodeboronation Product (Suzuki-Miyaura specific): The arene corresponding to your boronic acid, formed by the cleavage of the C-B bond.[3]

Q2: My mass spectrometry results show a significant peak corresponding to the starting material minus bromine. What is this and why is it forming?

This observation indicates the formation of the hydrodehalogenation byproduct, 1,4,5-trifluoro-3-methoxybenzene. This is a common side reaction in palladium-catalyzed cross-couplings where the aryl halide is reduced instead of coupled.[4][5] The primary cause is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[4] This intermediate can reductively eliminate with the aryl group faster than the desired cross-coupling pathway, leading to the unwanted reduced arene. Sources of the hydride can include solvents (especially alcohols), amine bases, or even trace amounts of water in the reaction mixture.[4][6]

Q3: I've isolated a high-molecular-weight byproduct that appears to be a dimer of my starting aryl bromide. What is this reaction?

You are observing the formation of a homocoupled product. This side reaction can occur through several mechanisms, but it is often associated with two scenarios:

  • Pd(II) Precatalyst Reduction: When using a Pd(II) source like Pd(OAc)₂, the initial reduction to the active Pd(0) catalyst can sometimes be mediated by the coupling of two aryl halide molecules.[7][8]

  • Oxidative Processes: The presence of oxygen can promote the homocoupling of organometallic intermediates, particularly the boronic acid partner in Suzuki reactions.[2][9]

Q4: In my Suzuki-Miyaura coupling, I see a large amount of the arene derived from my boronic acid. What causes this?

This side product is the result of protodeboronation , which is the cleavage of the carbon-boron bond by a proton source.[3] This is a frequent issue with boronic acids, especially heteroaryl boronic acids, and can be exacerbated by:

  • Elevated temperatures

  • Harsh basic conditions

  • The presence of excess water[3]

Troubleshooting and Mitigation Strategies

Effectively suppressing side products requires a systematic approach to optimizing your reaction conditions. The following table provides a structured guide to troubleshooting.

Observed Issue Potential Cause(s) Recommended Action(s) Scientific Rationale
High Levels of Hydrodehalogenation 1. Formation of Pd-H species. 2. Hydride sources in the reaction (e.g., alcohol solvents, amine bases, water). 3. Highly active catalyst system favoring reduction.1. Ligand Choice: Switch to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[4] 2. Base Selection: Use a non-hydride-donating inorganic base like K₃PO₄ or Cs₂CO₃ instead of alkoxides or some amine bases.[5] 3. Solvent Change: Use aprotic solvents like toluene, dioxane, or THF.[4] Ensure solvents are anhydrous.Bulky ligands accelerate the rate-limiting reductive elimination step of the desired product, outcompeting the hydrodehalogenation pathway.[10] Inorganic bases are less likely to generate Pd-H species. Aprotic solvents lack the proton source that can lead to hydride formation.[4]
Significant Aryl Homocoupling 1. Inefficient reduction of Pd(II) precatalyst. 2. Presence of oxygen.1. Catalyst Choice: Use a well-defined Pd(0) precatalyst (e.g., Pd₂(dba)₃) or a modern Buchwald-type precatalyst that forms the active species cleanly.[2][9] 2. Inert Atmosphere: Rigorously degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or sparging with argon) and maintain a strict inert atmosphere.A direct Pd(0) source bypasses the need for a reductive step that can consume the starting material.[2] Oxygen can oxidize the active Pd(0) catalyst, leading to side reactions including homocoupling.[9]
Protodeboronation (Suzuki) 1. Instability of the boronic acid. 2. Harsh basic conditions or high temperature.1. Boron Reagent: Switch from a boronic acid to a more stable boronic ester (e.g., pinacol or MIDA ester) or a potassium trifluoroborate salt.[2][3] 2. Milder Conditions: Use a weaker base (e.g., K₂CO₃, K₃PO₄) and the lowest effective reaction temperature.Boronic esters and trifluoroborate salts are generally more robust towards hydrolysis and protic cleavage than their corresponding boronic acids, especially under basic aqueous conditions.[11]
Alkyne Homocoupling (Sonogashira) 1. Copper-catalyzed Glaser coupling. 2. Presence of oxygen.1. Copper-Free Conditions: Employ a copper-free Sonogashira protocol, which relies on a more active palladium/ligand system. 2. Rigorous Degassing: If using copper, ensure the reaction is completely free of oxygen.The homocoupling of terminal alkynes is primarily a copper-mediated process that requires an oxidant, typically O₂.[1][12] Removing either copper or oxygen will effectively suppress this side reaction.[13]

Visualizing Reaction Pathways

Understanding the competition between the desired catalytic cycle and off-cycle side reactions is crucial for effective troubleshooting.

G cluster_main_cycle Desired Cross-Coupling Cycle cluster_side_reactions Side Product Pathways Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-Br(L_n) Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)-R(L_n) OxAdd->Transmetal Transmetalation (+ R-M) Homocoupling Ar-Ar (Homocoupling) OxAdd->Homocoupling Dimerization Pathway (e.g., via Pd(II) reduction) PdH Ar-Pd(II)-H(L_n) OxAdd->PdH + [H] Source (Solvent, Base, H₂O) Product Ar-R (Desired Product) Transmetal->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Hydrodehalogenation Ar-H (Hydrodehalogenation) PdH->Hydrodehalogenation Reductive Elimination caption Fig 1. Competing pathways in cross-coupling.

Caption: Fig 1. The main catalytic cycle and key off-cycle pathways.

Optimized Protocol: Suzuki-Miyaura Coupling to Minimize Side Products

This protocol provides a robust starting point for coupling 2-Bromo-1,4,5-trifluoro-3-methoxybenzene while actively suppressing hydrodehalogenation and homocoupling.

Materials:

  • 2-Bromo-1,4,5-trifluoro-3-methoxybenzene (1.0 equiv)

  • Arylboronic acid pinacol ester (1.3 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.5 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)

  • Toluene and Water (e.g., 10:1 v/v, both rigorously degassed)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-Bromo-1,4,5-trifluoro-3-methoxybenzene, arylboronic acid pinacol ester, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed toluene and degassed water via syringe.

  • Degassing (Final): Sparge the resulting slurry with a stream of argon for 15-20 minutes while stirring.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may require screening.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting aryl bromide and the appearance of the product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water, then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Troubleshooting Workflow

When an unexpected result is obtained, a logical workflow can help diagnose the issue efficiently.

G start Reaction Complete. Analyze Crude Mixture (LC-MS, NMR). check_yield Is Yield Low or Are Side Products Significant? start->check_yield identify Identify Major Side Product(s) by Mass and/or NMR. check_yield->identify Yes success Reaction Optimized check_yield->success No is_hydro Hydrodehalogenation (Ar-H)? identify->is_hydro is_homo Homocoupling (Ar-Ar)? is_hydro->is_homo No action_hydro Switch to Aprotic Solvent. Use K₃PO₄ as Base. Screen Bulky Ligands (e.g., SPhos). is_hydro->action_hydro Yes is_proto Protodeboronation? is_homo->is_proto No action_homo Use Pd(0) Precatalyst. Ensure Rigorous Degassing. Check Reagent Purity. is_homo->action_homo Yes is_proto->identify Other action_proto Use Boronic Ester. Use Milder Base (K₂CO₃). Lower Reaction Temperature. is_proto->action_proto Yes action_hydro->success action_homo->success action_proto->success caption Fig 2. Troubleshooting workflow for side product mitigation.

Caption: Fig 2. A decision-making workflow for troubleshooting.

References

  • Cross-Coupling Reactions Guide. Johnson Matthey. [Link]

  • Barbera, G., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • The Nobel Prize in Chemistry 2010: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Center for Biotechnology Information. [Link]

  • Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Royal Society of Chemistry. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Center for Biotechnology Information. [Link]

  • Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). ACS Publications. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Innovative Protocol for Catalytic Hydrodehalogenation of Chlorobenzene and Bromobenzene for WEEE Cycle Closure. MDPI. [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol). PubMed. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. SciSpace. [Link]

  • Protection of palladium catalysts for hydrodechlorination of chlorinated organic compounds in wastewaters. ResearchGate. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]

  • Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. ACS Catalysis. [Link]

  • Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. ACS Publications. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. Institut Kimia Malaysia. [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. Thieme. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Florida. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Royal Society of Chemistry. [Link]

  • Suzuki Coupling - Many Solved problems through simple explanation. YouTube. [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for 2-Bromo-1,4,5-trifluoro-3-methoxybenzene Derivatives

Welcome to the Technical Support Center for the downstream processing of derivatives synthesized from 2-Bromo-1,4,5-trifluoro-3-methoxybenzene . This highly functionalized scaffold is a premium building block in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the downstream processing of derivatives synthesized from 2-Bromo-1,4,5-trifluoro-3-methoxybenzene . This highly functionalized scaffold is a premium building block in medicinal chemistry. The bromine atom serves as an ideal handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 1,4,5-trifluoro motif imparts significant lipophilicity and unique electronic properties to the resulting Active Pharmaceutical Ingredients (APIs).

However, the dense fluorination creates distinct purification bottlenecks. This guide is designed to help researchers navigate the chromatographic resolution of fluorinated isomers, bulk separation of fluorous products, and the rigorous removal of palladium catalysts to meet regulatory standards.

Part 1: Troubleshooting & FAQs

Q1: My Suzuki cross-coupling product co-elutes with the debrominated starting material on a standard C18 HPLC column. How can I resolve them? A1: You are experiencing a failure of hydrophobic dispersion forces. Both your product and the debrominated byproduct (1,4,5-trifluoro-3-methoxybenzene) possess highly lipophilic, electron-deficient fluorinated rings, resulting in nearly identical hydrophobic footprints on a standard alkyl (C18) stationary phase.

  • The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase.

  • The Causality: PFP columns leverage multiple retention mechanisms beyond simple hydrophobicity. The highly electronegative fluorine atoms on the PFP phase create a strong dipole, enabling dipole-dipole, π−π , and charge-transfer interactions with the electron-deficient trifluoroaromatic ring of your product [1]. This orthogonal selectivity provides baseline resolution for closely eluting fluorinated isomers and debrominated species.

Q2: I have synthesized a highly fluorinated biaryl derivative, but traditional silica gel flash chromatography fails to separate it from the non-fluorinated coupling partner. What is the most efficient bulk purification method? A2: Utilize Fluorous Solid-Phase Extraction (F-SPE) .

  • The Solution: Load your crude mixture onto fluorous silica gel (silica derivatized with perfluoroalkyl chains).

  • The Causality: Highly fluorinated compounds exhibit "fluorophilicity"—a strong affinity for other fluorinated media due to the low polarizability and high electronegativity of fluorine. A "fluorophobic" wash (e.g., 80% aqueous methanol) will rapidly elute the non-fluorinated coupling partners. Switching to a "fluorophilic" solvent (e.g., 100% THF) disrupts the fluorous-fluorous interactions, eluting your pure fluorinated biaryl product[2, 3].

Q3: My final API synthesized via a palladium-catalyzed reaction contains 800 ppm of Palladium. How do I reduce this to meet ICH guidelines (< 10 ppm)? A3: Implement a solid-supported metal scavenging protocol using isocyanide-functionalized silica gel or specialized macroporous scavenger resins (e.g., SPM32).

  • The Solution: Slurry the crude product with the scavenger resin prior to final filtration.

  • The Causality: Palladium complexes (both Pd(0) and Pd(II)) have a high affinity for soft ligands. Isocyanide groups act as strong σ -donors and π -acceptors, rapidly coordinating to the palladium species in solution and anchoring them to the insoluble silica matrix. Simple filtration then removes the metal-scavenger complex from your product [4, 5].

Part 2: Visualizing the Purification Logic

purification_logic Start Crude Reaction Mixture (Trifluoro-methoxybenzene derivative) PdCheck Does the mixture contain Pd catalyst > 10 ppm? Start->PdCheck Scavenge Apply Isocyanide/Thiol Silica Scavenger PdCheck->Scavenge Yes FluorineCheck Are the main impurities non-fluorinated? PdCheck->FluorineCheck No Scavenge->FluorineCheck FSPE Perform Fluorous Solid-Phase Extraction (F-SPE) FluorineCheck->FSPE Yes (Bulk separation) HPLC Perform HPLC with Pentafluorophenyl (PFP) Column FluorineCheck->HPLC No (Isomer separation)

Decision matrix for the purification of trifluoro-methoxybenzene derivatives.

fspe_workflow Load Load Sample (Fluorous Silica Gel) Wash Fluorophobic Wash (80% MeOH/H2O) Load->Wash Elute1 Non-Fluorinated Impurities Elute Wash->Elute1 Switch Fluorophilic Wash (100% THF/MeOH) Wash->Switch Retained Elute2 Fluorinated Target Product Elutes Switch->Elute2

Step-by-step workflow for Fluorous Solid-Phase Extraction (F-SPE).

Part 3: Quantitative Data Summaries

Table 1: Chromatographic Selectivity (C18 vs. PFP Column) for Trifluoroaromatics | Analyte | C18 Retention Time (min) | PFP Retention Time (min) | Resolution ( Rs​ ) | Selectivity Mechanism | | :--- | :--- | :--- | :--- | :--- | | Non-fluorinated Biaryl | 8.2 | 7.5 | N/A | Hydrophobic | | Debrominated Byproduct | 10.1 | 11.2 | 1.1 | Hydrophobic | | Trifluoro-methoxy Biaryl | 10.3 | 14.8 | > 3.5 | π−π , Dipole-Dipole |

Table 2: Palladium Scavenging Efficiency in Cross-Coupling Mixtures

Scavenger Type Functional Group Initial Pd (ppm) Final Pd (ppm) Recovery (%)
Celite Filtration None (Physical) 1,000 576 > 95%
SPM32 Resin Thiol 1,000 12 92%

| QA@SiO2 | Isocyanide | 1,000 | < 5 | 94% |

Part 4: Experimental Protocols

Protocol A: Bulk Separation via Fluorous Solid-Phase Extraction (F-SPE)
  • Self-Validating System: The protocol utilizes real-time TLC tracking. The fluorophobic wash will show UV-active spots corresponding to non-fluorinated impurities, while the fluorophilic wash will yield the pure fluorinated target, validating the separation chemically before concentration.

  • Column Preparation: Pack a glass frit column with fluorous silica gel (e.g., FluoroFlash®) or use a pre-packed F-SPE cartridge. Condition the column with 3 column volumes (CV) of the fluorophobic solvent (80:20 Methanol/Water).

  • Sample Loading: Dissolve the crude reaction mixture in a minimum volume of DMF or DMSO. Load the solution evenly onto the column head.

  • Fluorophobic Wash (Detagging): Elute the column with 3-5 CV of 80:20 Methanol/Water. Collect fractions.

    • Causality: The high polarity of the aqueous mixture forces the fluorinated product to partition heavily into the fluorous stationary phase, while non-fluorinated organic impurities elute rapidly.

  • Fluorophilic Elution (Recovery): Switch the mobile phase to 100% Tetrahydrofuran (THF) or 100% Methanol. Elute with 3 CV.

    • Causality: The fluorophilic solvent disrupts the fluorous-fluorous interactions, releasing the target compound from the stationary phase.

  • Validation: Analyze fractions via TLC or LC-MS. Combine the THF fractions and concentrate in vacuo to yield the purified fluorinated product.

Protocol B: Palladium Scavenging to ICH Limits
  • Self-Validating System: A successful scavenging step is visually indicated by the transition of the organic phase from a dark red/brown hue to colorless, followed by quantitative validation via ICP-MS yielding < 10 ppm Pd.

  • Preparation: Dissolve the crude cross-coupling product in a non-coordinating solvent (e.g., Dichloromethane or Toluene) at a concentration of 0.1 M.

  • Scavenger Addition: Add Isocyanide-functionalized silica gel (e.g., QA@SiO2) or SPM32 resin at a loading of 5-10 equivalents relative to the initial palladium catalyst loading.

  • Incubation: Stir the suspension vigorously at 40 °C for 12–24 hours.

    • Causality: Elevated temperatures increase the kinetics of palladium diffusion into the porous silica matrix and subsequent coordination to the isocyanide ligands.

  • Filtration: Filter the mixture through a pad of Celite to remove the silica-bound palladium complex. Wash the filter cake with 2 CV of the reaction solvent.

  • Validation: Observe the filtrate; it should be completely clear. Concentrate the filtrate and submit a 5 mg sample for ICP-MS analysis to confirm Pd levels are < 10 ppm.

References

  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. URL: [Link]

  • Reverse Fluorous Solid-Phase Extraction: A New Technique for Rapid Separation of Fluorous Compounds. Organic Letters. URL: [Link]

  • Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE). Tetrahedron. URL: [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. URL: [Link]

  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Organic Process Research & Development. URL: [Link]

Troubleshooting

Optimizing catalyst loading for Suzuki reactions with 2-Bromo-1,4,5-trifluoro-3-methoxybenzene

Welcome to the Technical Support Center for Advanced Cross-Coupling. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers handling highly deactivated, electron-poor s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers handling highly deactivated, electron-poor substrates like 2-Bromo-1,4,5-trifluoro-3-methoxybenzene .

Working with polyfluorinated aryl halides fundamentally alters the kinetics of the Suzuki-Miyaura catalytic cycle. Standard conditions (e.g., Pd(PPh3​)4​ and Na2​CO3​ ) often lead to catastrophic reaction failure. This guide synthesizes field-proven causality, optimized catalyst loading paradigms, and self-validating protocols to ensure your success.

Mechanistic Bottlenecks: Why Polyfluoroarenes Fail

To optimize catalyst loading, we must first understand the kinetic disruptions caused by the three fluorine atoms and the methoxy group on your substrate.

The highly electron-withdrawing nature of the polyfluorinated ring makes the initial oxidative addition step extremely fast. However, this same electronic effect severely stabilizes the resulting Pd(II) intermediate. Consequently, reductive elimination becomes the kinetic bottleneck[1]. When the Pd(II) intermediate lingers in the reaction mixture, it becomes highly susceptible to side reactions—most notably protodehalogenation (hydrodebromination), where the aryl-Pd species is protonated by water or base instead of undergoing transmetalation[2].

G Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Fast for Polyfluoroarenes) Pd0->OA PdII_Ar Ar(F)-Pd(II)-Br Stable Intermediate OA->PdII_Ar TM Transmetalation (Boronic Acid + Base) PdII_Ar->TM Side1 Protodehalogenation (Hydrodebromination) PdII_Ar->Side1 H2O/Base (If TM is slow) PdII_Ar_Ar Ar(F)-Pd(II)-Ar' Accumulates if RE is slow TM->PdII_Ar_Ar RE Reductive Elimination (Bottleneck: Needs Bulky L) PdII_Ar_Ar->RE PdII_Ar_Ar->Side1 H+ (If RE is slow) RE->Pd0 Regenerates Product Cross-Coupled Product RE->Product

Catalytic cycle bottlenecks for polyfluoroarenes highlighting protodehalogenation risks.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing massive amounts of protodehalogenation (1,3,4-trifluoro-5-methoxybenzene) instead of my cross-coupled product. How do I fix this? A: This indicates your reductive elimination step is too slow. To force the aryl groups together and accelerate reductive elimination, you must use bulky, electron-rich Buchwald ligands (e.g., SPhos or XPhos)[2]. The dicyclohexylphosphine ( PCy2​ ) motif in these ligands is critical for preventing side-product formation in polyfluorinated systems. Increase the steric bulk of your ligand rather than just increasing the temperature.

Q2: What is the optimal Palladium-to-Ligand ratio for 2-Bromo-1,4,5-trifluoro-3-methoxybenzene? A: Do not use a 1:1 ratio. For monodentate Buchwald ligands, a Pd:Ligand ratio of 1:1.5 to 1:2 is required to ensure the active monoligated Pd(0) species is stabilized without being over-coordinated. We recommend 5 mol% Pd2​(dba)3​ (which provides 10 mol% atomic Pd) paired with 15 mol% SPhos[2].

Q3: I am detecting nucleophilic aromatic substitution ( SN​Ar ) byproducts where one of my fluorine atoms is replaced. Why is this happening? A: The highly electron-deficient nature of your substrate makes the fluorine atoms (especially those ortho or para to the bromine) highly susceptible to SN​Ar attack by strong bases. Avoid strong nucleophilic bases like NaOH , KOH , or alkoxides. Switch to a milder, non-nucleophilic base like Na2​CO3​ or K3​PO4​ in a biphasic solvent system (e.g., Toluene/Water)[2].

Q4: My boronic acid is degrading before it can couple. What should I do? A: Electron-poor reactions require longer times, exposing the boronic acid to hydrolytic conditions. Consider switching to a pinacol ester (BPin) derivative or a potassium trifluoroborate salt, which release the active boronic species slowly into the catalytic cycle, matching the slow transmetalation rate of your deactivated Pd(II) complex[3].

Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst loading parameters and reaction outcomes for polyfluorinated aryl bromides. Use this to benchmark your own GC-MS or LC-MS data.

Catalyst SystemBaseSolvent SystemPd LoadingLigand LoadingExpected YieldProtodehalogenation SN​Ar Byproduct
Pd(PPh3​)4​ Na2​CO3​ Toluene/ H2​O 5 mol%20 mol% ( PPh3​ )< 20%> 60% ~ 5%
Pd2​(dba)3​ / SPhos Na2​CO3​ Toluene/ H2​O 10 mol%15 mol% > 85% < 5%< 2%
Pd2​(dba)3​ / XPhos K3​PO4​ Dioxane/ H2​O 5 mol%10 mol%75%10%< 2%
Pd(OAc)2​ / SPhos NaOH Toluene/ H2​O 10 mol%15 mol%40%15%> 30%

Self-Validating Experimental Protocol

This protocol incorporates internal diagnostic checkpoints to ensure the reaction is proceeding via the correct mechanistic pathway.

Step 1: Reagent Preparation & Degassing

  • To a Schlenk flask, add 2-Bromo-1,4,5-trifluoro-3-methoxybenzene (1.0 equiv, 0.5 mmol), arylboronic acid (1.2 equiv), and Na2​CO3​ (2.2 equiv).

  • Validation Check: Ensure the boronic acid is completely dry. Moisture at this stage can lead to premature protodeboronation[3].

  • Evacuate and backfill the flask with Argon (3 cycles).

Step 2: Pre-Catalyst Complexation

  • In a separate, argon-purged vial, combine Pd2​(dba)3​ (5 mol%, yielding 10 mol% Pd) and SPhos (15 mol%) in 2.0 mL of anhydrous, degassed toluene.

  • Stir at room temperature for 15 minutes.

  • Validation Check: The solution should shift from deep purple/red to a golden-yellow hue, confirming the successful displacement of dba ligands and the formation of the active Pd(0)-SPhos complex.

Step 3: Reaction Initiation

  • Transfer the active catalyst solution to the main Schlenk flask via syringe.

  • Add 0.2 mL of degassed H2​O (Toluene: H2​O ratio of 10:1).

  • Seal the flask and heat to 95 °C in a pre-heated oil bath.

Step 4: In-Process Monitoring (4-Hour Mark)

  • Pull a 50 µL aliquot, dilute in EtOAc, filter through a short Celite pad, and analyze via GC-MS.

  • Diagnostic Branching:

    • Scenario A (High [M−Br+H]+ peak): Protodehalogenation is occurring. Your reductive elimination is stalling. Action: Cool the reaction and inject an additional 5 mol% of SPhos.

    • Scenario B (Starting material intact, no byproducts): Oxidative addition has failed or the catalyst has died. Action: Verify your argon line integrity; oxygen rapidly degrades Pd(0)-SPhos .

    • Scenario C (Product mass observed, low starting material): The catalytic cycle is healthy. Proceed to Step 5.

Step 5: Workup and Isolation

  • After 16–24 hours, cool the mixture to room temperature.

  • Dilute with EtOAc (10 mL) and wash with water (2 x 5 mL) and brine (5 mL).

  • Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (typically Hexanes/EtOAc gradients).

References

  • Bulfield, D., & Huber, S. M. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12210–12223. 2

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A highly active catalyst for palladium-catalyzed cross-coupling reactions: room-temperature Suzuki couplings and amination of unactivated aryl chlorides. Journal of the American Chemical Society, 120(37), 9722-9723. 1

  • BenchChem Technical Support Team. (2026). Application Notes and Protocols for Ligand Selection in the Suzuki-Miyaura Coupling of 2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. BenchChem. 3

Sources

Optimization

Technical Support Center: Preventing Hydrodehalogenation of 2-Bromo-1,4,5-trifluoro-3-methoxybenzene

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired hydrodehalogenation (or debromination) of 2-Bromo-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired hydrodehalogenation (or debromination) of 2-Bromo-1,4,5-trifluoro-3-methoxybenzene during cross-coupling reactions. As Senior Application Scientists, we provide the following insights based on established chemical principles and field-proven strategies.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of 1,4,5-trifluoro-3-methoxybenzene as a byproduct. What is this hydrodehalogenation, and why is it happening with my specific substrate?

A: Hydrodehalogenation is a common and undesired side reaction in palladium-catalyzed cross-coupling where the C-Br bond of your starting material is cleaved and replaced with a C-H bond.[1][2] This reduces the yield of your desired product and introduces a purification challenge.

Your substrate, 2-Bromo-1,4,5-trifluoro-3-methoxybenzene, is particularly susceptible for a few reasons:

  • Electron-Deficient Ring: The three strongly electron-withdrawing fluorine atoms make the aryl bromide highly reactive towards oxidative addition with the Pd(0) catalyst, a critical first step in cross-coupling.[3] However, this high reactivity can also accelerate pathways leading to side reactions if the subsequent steps are not efficient.

  • C-Br Bond Strength: The Carbon-Bromine bond is weaker than a Carbon-Chlorine bond, making it more prone to cleavage under catalytic conditions compared to its chloro-analogue.[2]

The core issue is the unwanted formation of palladium-hydride (Pd-H) species within the catalytic cycle.[2] Once formed, this Pd-H intermediate can undergo reductive elimination with your aryl group to generate the hydrodehalogenated byproduct.

Q2: What is the primary source of the palladium-hydride (Pd-H) species causing this debromination?

A: The formation of Pd-H species is the central cause of hydrodehalogenation.[2] These hydrides can originate from several components in your reaction mixture, often unintentionally. The key sources include:

  • Solvents: Protic solvents, especially alcohols like methanol and ethanol, are well-known hydride donors.[1][2][4] The mechanism can involve β-hydride elimination from a palladium alkoxide intermediate.

  • Bases: Certain bases, particularly strong ones like alkoxides (e.g., NaOtBu, KOtBu) or those possessing β-hydrogens, can generate Pd-H species.[2][4][5]

  • Water: Even trace amounts of water in your reagents or solvents can serve as a proton/hydride source, contributing to the side reaction.[2][6]

  • Reagents: Other components, such as boronic acids in Suzuki coupling or even certain ligands, can sometimes act as hydride sources under specific conditions. Formate salts are also potent hydride donors.[7]

The following diagram illustrates the desired catalytic cycle for a Suzuki-Miyaura coupling versus the competing hydrodehalogenation pathway.

Catalytic_Cycles cluster_desired Desired Cross-Coupling Pathway cluster_undesired Undesired Hydrodehalogenation Pathway Pd0 Pd(0)L_n OA Oxidative Addition PdII_ArX Ar-Pd(II)-Br(L_n) Pd0->PdII_ArX OA->PdII_ArX + Ar-Br TM Transmetalation (Ar'-B(OR)₂) PdII_ArAr Ar-Pd(II)-Ar'(L_n) PdII_ArX->PdII_ArAr PdII_ArX_2 Ar-Pd(II)-Br(L_n) TM->PdII_ArAr RE Reductive Elimination Product Ar-Ar' (Desired Product) PdII_ArAr->Product RE->Product Product->Pd0 Regenerates Catalyst PdH_Formation Pd-H Formation PdII_ArH Ar-Pd(II)-H(L_n) PdII_ArX_2->PdII_ArH + [H⁻] Hydride_Source Hydride Source (Solvent, Base, H₂O) PdH_Formation->PdII_ArH RE_H Reductive Elimination Byproduct Ar-H (Byproduct) PdII_ArH->Byproduct RE_H->Byproduct Pd0_2 Pd(0)L_n Byproduct->Pd0_2 Regenerates Catalyst

Fig 1. Competing catalytic pathways.
Q3: How can I strategically select my catalyst and ligand to favor the desired product?

A: This is one of the most critical aspects of suppressing hydrodehalogenation. The goal is to accelerate the desired C-C (or C-N, C-O) reductive elimination step so that it significantly outcompetes the reductive elimination that forms the Ar-H byproduct.

Ligand selection is paramount. The general consensus in the literature is to use bulky, electron-rich phosphine ligands .[2][4]

  • Mechanism of Action: These ligands stabilize the palladium center, promoting the oxidative addition and, more importantly, accelerating the final reductive elimination step to form the desired product.[2] By making this step faster, the catalytic intermediate has less time to participate in the undesired hydrodehalogenation pathway.

  • Recommended Ligands: The Buchwald biaryl phosphine ligands are industry standards for this purpose. Consider screening ligands such as XPhos, SPhos, or RuPhos . Ylide-substituted phosphines (YPhos) have also been reported as highly effective for suppressing hydrodehalogenation.[8][9]

Catalyst choice is also important.

  • Palladium Pre-catalysts: Use modern, well-defined pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G3). These form the active Pd(0) species cleanly and rapidly, which can lead to more reproducible results and lower catalyst loadings.

  • Alternative Metals: While palladium is the workhorse, nickel-based catalysts can sometimes offer different selectivity and may be less prone to hydrodehalogenation for certain substrates.[3][10]

Q4: What is the optimal base and solvent system to minimize debromination?

A: The base and solvent are often the primary sources of the hydrides that cause debromination. Careful selection is crucial.

ParameterRecommendation to Minimize HydrodehalogenationRationale
Base Use weaker, non-nucleophilic inorganic bases. K₃PO₄, K₂CO₃, Cs₂CO₃, or CsF are excellent starting points.[4][11]Stronger bases, especially alkoxides (NaOtBu), are more likely to generate Pd-H species and promote the side reaction.[2][4]
Solvent Use anhydrous, aprotic solvents . Toluene, Dioxane, THF, or CPME are highly recommended.[2][4]Protic solvents like alcohols (MeOH, EtOH) or even polar aprotic solvents like DMF can act as hydride sources.[1][2] Ensure solvents are rigorously dried and degassed.
Water Minimize or exclude water unless required for base solubility (e.g., with K₃PO₄). If water is necessary, use the minimum amount required.Water can be a source of protons/hydrides that lead to the byproduct.[6] Rigorously dry all reagents and glassware.
Q5: I've optimized my ligand, base, and solvent, but still observe the byproduct. What advanced troubleshooting steps can I take?

A: If significant debromination persists, a systematic approach is needed to address other reaction parameters. High temperatures and long reaction times are known to promote this side reaction.[4][12]

The following workflow provides a logical sequence for further optimization.

Troubleshooting_Workflow cluster_notes Key Considerations Start High Debromination Observed Temp 1. Lower Reaction Temperature (e.g., start at 60-80 °C instead of 100-110 °C) Start->Temp Time 2. Monitor Reaction and Reduce Time (Stop reaction upon consumption of starting material) Temp->Time If persists Concentration 3. Adjust Concentration (Run more concentrated to favor bimolecular coupling) Time->Concentration If persists Additives 4. Consider Additives (e.g., adding KBr might suppress debromination via common ion effect) Concentration->Additives If persists Catalyst_System 5. Re-screen Catalyst/Ligand (Try a different class, e.g., YPhos or a Ni-based system) Additives->Catalyst_System If persists End Debromination Minimized Catalyst_System->End Success Note1 Temperature is often the biggest factor after ligand/base/solvent choice.[4][12] Note2 Prolonged heating degrades catalyst and reagents, increasing the likelihood of side reactions.[12]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Stability of 2-Bromo-1,4,5-trifluoro-3-methoxybenzene

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the stability and functionalization of polyfluorinated bromobenzenes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the stability and functionalization of polyfluorinated bromobenzenes. The core issue stems from treating these highly functionalized molecules like standard haloarenes.

2-Bromo-1,4,5-trifluoro-3-methoxybenzene (CAS 13332-26-8) is a complex, electron-deficient system with three competing reactive sites:

  • The C2-Bromine: Prone to halogen-metal exchange.

  • The C6-Proton: Exceptionally acidic due to being flanked by two strongly electron-withdrawing fluorine atoms (C1 and C5).

  • The C1/C4-Fluorines: Highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by nucleophilic bases.

The survival of this molecule—and the success of your experiment—depends entirely on the strict pairing of your chosen base with the correct solvent environment.

Section 1: Base & Solvent Compatibility Matrix

To prevent spontaneous degradation, autometallation, or unwanted benzyne formation, adhere to the following stability matrix when designing your workflows.

Reagent / BaseSolvent SystemTempPrimary Mechanistic PathwayIntermediate Stability & Result
LDA (Lithium diisopropylamide)THF / Hexane-78 °CDirected ortho-Lithiation (C6)Highly Stable. Yields a clean C6-lithio species without debromination.
n-BuLi (n-Butyllithium)Diethyl Ether / Hexane-78 °CHalogen-Metal Exchange (C2)Highly Stable. Yields a clean C2-lithio species.
n-BuLi (n-Butyllithium)THF / Hexane-78 °CAutometallation / Benzyne FormationUnstable. Rapid decomposition into complex polymeric mixtures.
NaOMe / Amines DMF / DMSO / MeOH20 °C – 60 °CNucleophilic Aromatic Substitution (SNAr)Degradation. Irreversible displacement of C1/C4 fluorines.
Section 2: Troubleshooting & Frequently Asked Questions (FAQs)

Q1: I attempted a lithium-halogen exchange using n-BuLi in THF at -78 °C, but my GC-MS shows a complex mixture of debrominated and coupled products. What went wrong? A1: You have encountered the "dramatic solvent effect" inherent to polyfluorinated bromobenzenes, as documented by [1]. THF is a strongly coordinating solvent that breaks down n-BuLi hexamers into highly reactive lower aggregates. In THF, the generated fluorophenyllithium intermediate is highly basic and rapidly deprotonates unreacted starting material at the acidic C6 position (autometallation). This leads to the elimination of lithium fluoride, generating a highly reactive benzyne intermediate that polymerizes. Solution: Switch your solvent to anhydrous diethyl ether, which moderates the basicity of the intermediate and allows for clean Br-Li exchange[2].

Q2: How can I selectively functionalize the C6 position while leaving the C2-Bromine completely intact? A2: You must use a strong, sterically hindered, non-nucleophilic base like LDA in THF at -78 °C. Because LDA is non-nucleophilic, it cannot perform a halogen-metal exchange at the bromine. Instead, it acts purely as a base, cleanly and selectively removing the highly acidic C6 proton [2].

Q3: My stock solutions of 2-Bromo-1,4,5-trifluoro-3-methoxybenzene degrade over time when stored in DMF or basic methanol. Why? A3: Polyfluorobenzenes are highly electrophilic. Polar aprotic solvents like DMF accelerate Nucleophilic Aromatic Substitution (SNAr)[3]. If there are trace amines, alkoxides, or hydroxides present in the solvent, they will readily attack the activated C1 or C4 positions, permanently displacing the fluorine atoms [3]. Solution: Store stock solutions in non-nucleophilic, non-polar solvents (e.g., dry DCM, toluene, or hexanes) at sub-zero temperatures.

Section 3: Mechanistic Pathways Visualization

The following diagram illustrates how solvent and base selection dictate the mechanistic fate of 2-Bromo-1,4,5-trifluoro-3-methoxybenzene.

G SM 2-Bromo-1,4,5-trifluoro- 3-methoxybenzene LDA LDA / THF (-78 °C) SM->LDA BuLi_Ether n-BuLi / Ether (-78 °C) SM->BuLi_Ether BuLi_THF n-BuLi / THF (-78 °C) SM->BuLi_THF Nu_Base Nucleophilic Bases (e.g., NaOMe/MeOH) SM->Nu_Base C6_Lithio C6-Deprotonation (Stable Aryllithium) LDA->C6_Lithio C2_Lithio Br-Li Exchange (Stable Aryllithium) BuLi_Ether->C2_Lithio Benzyne Autometallation & Benzyne Formation BuLi_THF->Benzyne SNAr SNAr (F-Displacement) at C1/C4 Nu_Base->SNAr

Fig 1. Divergent reactivity pathways based on solvent and base selection.

Section 4: Self-Validating Standard Operating Protocols (SOPs)

To ensure scientific integrity, the following protocols include built-in validation steps to confirm that the correct intermediate was generated prior to downstream synthesis.

Protocol A: Clean C2-Functionalization via Halogen-Metal Exchange

Objective: Selectively convert the C2-Bromine to a lithium intermediate without triggering autometallation.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon.

  • Solvent Addition: Dissolve 2-Bromo-1,4,5-trifluoro-3-methoxybenzene (1.0 equiv) in anhydrous Diethyl Ether (to reach a 0.1 M concentration). Do not use THF.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Add n-BuLi (1.05 equiv, typically 1.6 M in hexanes) dropwise down the side of the flask over 5 minutes.

  • Incubation: Stir the reaction at -78 °C for exactly 30 minutes.

  • Self-Validation Quench: Withdraw a 0.5 mL aliquot and inject it into a sealed vial containing excess Trimethylsilyl chloride (TMS-Cl) or D2O.

  • Analysis: Run GC-MS on the quenched aliquot. You should observe a single major peak corresponding to the debrominated, TMS-protected (or deuterated) product. The absence of high-molecular-weight byproducts confirms that autometallation was successfully suppressed[4].

  • Electrophile Addition: Proceed by adding your target electrophile to the main reaction flask at -78 °C.

Protocol B: Clean C6-Functionalization via Directed ortho-Lithiation

Objective: Selectively deprotonate the C6 position while leaving the C2-Bromine intact.

  • Base Preparation: In a flame-dried Schlenk flask under Argon, add anhydrous THF and diisopropylamine (1.1 equiv). Cool to -78 °C, then add n-BuLi (1.05 equiv) dropwise. Stir for 15 minutes to generate LDA.

  • Substrate Addition: Dissolve 2-Bromo-1,4,5-trifluoro-3-methoxybenzene (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA mixture at -78 °C.

  • Incubation: Stir the reaction at -78 °C for 60 minutes to ensure complete deprotonation.

  • Self-Validation Quench: Withdraw a 0.5 mL aliquot and quench with D2O.

  • Analysis: Perform ^1H NMR on the crude validation sample. The distinct singlet corresponding to the C6 aromatic proton (~6.5–7.5 ppm) must completely disappear, confirming quantitative deprotonation. The mass spectrum will show an [M+1] peak (m/z ~242) retaining the bromine isotope pattern[2].

  • Electrophile Addition: Add your target electrophile to the main flask at -78 °C and allow it to slowly warm to room temperature.

References
  • Coe, P. L., Waring, A. J., & Yarwood, T. D. (1995). The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1, 2729-2737.[Link]

  • Bridges, A. J., Patt, W. C., & Stickney, T. M. (1990). A dramatic solvent effect during aromatic halogen-metal exchanges. Different products from lithiation of polyfluorobromobenzenes in ether and THF. The Journal of Organic Chemistry, 55(2), 773-775.[Link]

  • Wall, L. A., Pummer, W. J., Fearn, J. E., & Antonucci, J. M. (1963). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 67A(5), 481-497.[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of Polyfluorinated Aromatics: A Comparative NMR Guide for 2-Bromo-1,4,5-trifluoro-3-methoxybenzene Derivatives

The structural elucidation of highly substituted polyfluorinated aromatics presents a unique analytical bottleneck in drug development and materials science. Because fluorine is highly electronegative and possesses a 100...

Author: BenchChem Technical Support Team. Date: March 2026

The structural elucidation of highly substituted polyfluorinated aromatics presents a unique analytical bottleneck in drug development and materials science. Because fluorine is highly electronegative and possesses a 100% natural abundance spin-½ nucleus, it profoundly alters the electronic environment of the aromatic ring. For derivatives like 2-bromo-1,4,5-trifluoro-3-methoxybenzene , standard 1D 1 H NMR is functionally blind due to the scarcity of proton reporters (only the H6 proton and the C3 methoxy group remain).

To unequivocally assign the regiochemistry—specifically the relative positions of the bromine, fluorine, and methoxy substituents—we must abandon rigid templates and deploy a self-validating system of multinuclear 1D and 2D NMR techniques. This guide objectively compares these modalities and provides a field-proven workflow for absolute structural confirmation.

Section 1: Comparative Analysis of NMR Modalities

Relying on a single NMR modality for polyfluorinated benzenes frequently leads to misassignment. The table below compares the performance of standard and advanced techniques, highlighting why heteronuclear 2D methods are non-negotiable for this class of compounds.

Table 1: Performance Comparison of NMR Modalities for Fluorinated Regioisomers

TechniquePrimary Data YieldPerformance for Regioisomer ResolutionAnalytical Limitations
1D 1 H NMR Chemical shifts of H6 and OMeLow Cannot determine the relative positions of halogens; lacks sufficient structural reporters.
1D 19 F NMR JFF​ and JHF​ scalar couplingsModerate Complex multiplet overlap; chemical shifts often deviate from empirical additivity rules, requiring computational prediction1[1].
2D 1 H- 13 C HMBC Long-range JCH​ connectivitiesHigh F-C coupling splits carbon signals into complex multiplets, significantly reducing signal-to-noise ratio.
2D 1 H- 19 F HOESY Through-space proximity (< 4 Å)Very High Requires rigorous calibration of mixing times to differentiate true proximity from spin-diffusion artifacts2[2].
Section 2: Logical Causality of the Elucidation Workflow

The causality of our elucidation workflow is rooted in geometric constraints. The methoxy group at C3 acts as a spatial anchor. In the true 2-bromo-1,4,5-trifluoro-3-methoxybenzene structure, the OMe protons are strictly ortho to F4, guaranteeing a strong Heteronuclear Overhauser Effect (HOE) cross-peak. Conversely, the H6 proton is flanked by F1 and F5, meaning it must exhibit dual HOE correlations.

If the molecule were a different regioisomer (e.g., 3-bromo-1,4,5-trifluoro-2-methoxybenzene), this specific HOE signature would break down.

Workflow A Unknown Derivative (Isomer Mixture) B 1D 19F & 1H NMR Extract J-Couplings A->B Step 1 C 2D 1H-13C HMBC Map Carbon Skeleton B->C Step 2 D 2D 1H-19F HOESY Measure Spatial Proximity C->D Step 3 E Confirmed Structure 2-Bromo-1,4,5-trifluoro-3-methoxybenzene D->E Step 4

Logical NMR workflow for resolving polyfluorinated aromatic regioisomers.

Spatial OMe OMe (C3) Protons F4 F4 Fluorine OMe->F4 Strong HOE F5 F5 Fluorine F4->F5 J_FF ~20Hz H6 H6 Proton F1 F1 Fluorine H6->F1 Strong HOE H6->F5 Strong HOE F1->F5 J_FF ~10Hz

Key spatial (HOE) and scalar (J-coupling) relationships confirming the substitution pattern.

Section 3: Self-Validating Experimental Protocol (2D 1 H- 19 F HOESY)

To ensure trustworthiness, the HOESY protocol cannot rely on default spectrometer parameters. It must be a self-validating system designed to distinguish true spatial proximity from spin-diffusion artifacts, which can easily arise in densely packed molecular environments or pre-nucleation aggregates 3[3].

Step 1: Precise Pulse Calibration

  • Action: Manually calibrate the 90° pulse width for both the 1 H and 19 F channels directly on the sample.

  • Causality: 19 F spans a massive chemical shift range. Off-resonance effects can severely degrade the efficiency of the 90° and 180° pulses. Precise calibration maximizes polarization transfer and minimizes spectral artifacts.

Step 2: T1​ Relaxation Profiling

  • Action: Perform an inversion-recovery experiment to measure the longitudinal relaxation time ( T1​ ) for all 1 H and 19 F nuclei. Set the repetition delay ( d1​ ) to ≥5×T1,max​ .

  • Causality: The repetition delay dictates the quantitative reliability of the NOE. Failing to allow complete relaxation leads to differential saturation, skewing cross-peak intensities and invalidating any subsequent distance calculations.

Step 3: Mixing Time ( τm​ ) Optimization

  • Action: Acquire a series of 1D 1 H- 19 F HOESY spectra with mixing times arrayed from 100 ms to 800 ms. Plot the integration of target peaks against τm​ .

  • Causality: NOE intensity builds up and decays dynamically. Identifying the linear build-up regime validates that the observed cross-peaks represent direct, primary dipole-dipole contacts rather than indirect spin diffusion.

Step 4: 2D Phase-Sensitive Acquisition & PANIC Correction

  • Action: Acquire the 2D HOESY using the optimized τm​ . Apply a PANIC (Peak Amplitude Normalization for Improved Cross-Relaxation) correction.

  • Causality: Normalizing the cross-peak volume against the diagonal peak accounts for auto-relaxation differences between spins, allowing for highly accurate (~5% error) internuclear distance measurements2[2].

Section 4: Quantitative Data Interpretation

Once the self-validating protocol is executed, the resulting data matrix will definitively lock in the structure. The table below summarizes the expected quantitative markers for 2-bromo-1,4,5-trifluoro-3-methoxybenzene.

Table 2: Representative NMR Data for 2-Bromo-1,4,5-trifluoro-3-methoxybenzene

NucleusExpected Chemical Shift (ppm)Multiplicity & Scalar Coupling (Hz)Key HOESY Correlations (Spatial)
H6 ~7.20ddd, JHF​ couplings to F1, F5F1, F5 (Confirms H6 is flanked by F)
OMe (H) ~3.95sF4 (Confirms OMe is adjacent to F4)
F1 ~ -110.0dd, JFF​ to F5, JHF​ to H6H6
F4 ~ -135.0dd, JFF​ to F5 (~20 Hz, ortho)OMe
F5 ~ -142.0ddd, JFF​ to F4, F1, JHF​ to H6H6

Note: The ~20 Hz JFF​ coupling between F4 and F5 confirms their ortho relationship, while the lack of a strong HOE between OMe and F1/F5 rules out alternative regioisomers.

References
  • Improving the accuracy of 1H–19F internuclear distance measurement using 2D 1H–19F HOESY , SciSpace. 2

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds , ResearchGate. 1

  • Using HOESY NMR Spectroscopy to Characterise Pre-Nucleation Aggregates , ChemRxiv. 3

Sources

Comparative

Reactivity comparison of 2-Bromo-1,4,5-trifluoro-3-methoxybenzene vs other bromoarenes

As a Senior Application Scientist, I have designed this comparative guide to move beyond basic reaction lists. To truly leverage highly functionalized building blocks like 2-Bromo-1,4,5-trifluoro-3-methoxybenzene (BTFMB)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comparative guide to move beyond basic reaction lists. To truly leverage highly functionalized building blocks like 2-Bromo-1,4,5-trifluoro-3-methoxybenzene (BTFMB) , researchers must understand the underlying electronic and steric causalities that dictate their behavior.

This guide objectively compares the reactivity of BTFMB against traditional bromoarenes, providing mechanistic insights, self-validating experimental protocols, and quantitative data to optimize your synthetic workflows.

Electronic and Steric Profiling: The Causality of Reactivity

The reactivity of any aryl halide is governed by the electron density of the aromatic ring and the steric environment around the reactive center. BTFMB (CAS 13332-26-8) features a unique "push-pull" electronic configuration:

  • LUMO Lowering (-I Effect): The three highly electronegative fluorine atoms (C1, C4, C5) exert a profound inductive electron-withdrawing effect. This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the C2–Br bond exceptionally susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0)) .

  • Regioselective Activation (+M Effect): The methoxy group at C3 donates electron density via resonance (+M), which deactivates the ortho (C2, C4) and para (C6) positions toward nucleophilic attack. Consequently, the meta positions (C1, C5) remain highly electron-deficient.

  • Steric Directing: Between the two electron-deficient sites (C1 and C5), the C5 position is sterically highly accessible (flanked by a small fluorine and a proton), whereas C1 is sterically hindered by the adjacent large bromine atom. Thus, Nucleophilic Aromatic Substitution (SNAr) occurs almost exclusively at the C5–F bond.

Comparative Reactivity Matrix

To contextualize BTFMB's performance, we must compare it against standard benchmark substrates.

Table 1: Reactivity Profile Comparison

Property/ReactionBromobenzene4-BromoanisolePentafluorobromobenzene2-Bromo-1,4,5-trifluoro-3-methoxybenzene (BTFMB)
Electronic Nature NeutralElectron-RichHighly Electron-DeficientPush-Pull (Electron-Deficient Core)
Oxidative Addition StandardSlower (High LUMO)Very Fast (Low LUMO)Fast (Tuned by -OMe)
SNAr Susceptibility InertInertHighly Active (Displaces F)Highly Active (Regioselective at C5-F)
Lithiation Site C-Br ExchangeC-Br ExchangeC-Br ExchangeC-Br Exchange OR C6-H Deprotonation

Divergent Reaction Pathways

Because of its polyfunctional nature, BTFMB can be directed down entirely different synthetic pathways simply by altering the reagent class.

Reactivity BTFMB 2-Bromo-1,4,5-trifluoro- 3-methoxybenzene CrossCoupling Pd-Catalyzed Cross-Coupling BTFMB->CrossCoupling Pd(0), Ligand, Base Target: C-Br Bond SNAr Nucleophilic Aromatic Substitution (SNAr) BTFMB->SNAr Nucleophile (e.g., Amines) Target: C5-F Bond Metallation Metallation (Li-Halogen Exchange / DoM) BTFMB->Metallation n-BuLi or LTMP Target: C-Br or C6-H Product1 Polyfluoro-biaryl Derivatives CrossCoupling->Product1 Product2 C5-Substituted Fluoroarenes SNAr->Product2 Product3 C2-Lithio or C6-Lithio Intermediates Metallation->Product3

Divergent reaction pathways of BTFMB based on reagent selection and electronic directing effects.

Palladium-Catalyzed Cross-Coupling

While oxidative addition into the C-Br bond of BTFMB is exceptionally fast, the resulting electron-poor Pd(II) intermediate is highly stabilized. This makes the final reductive elimination step rate-limiting. To overcome this, the use of bulky, electron-rich phosphine ligands (like XPhos or BrettPhos) is mandatory. These ligands facilitate the formation of highly active monoligated L1Pd(0) species and provide the steric bulk required to force reductive elimination [[1]]([Link]) .

CatalyticCycle Pd0 L1Pd(0) Active Catalyst PdII_OA Pd(II) Oxidative Addition Complex Pd0->PdII_OA Fast Oxidative Addition (Lowered LUMO) PdII_TM Pd(II) Transmetalation PdII_OA->PdII_TM Transmetalation (Rate-Limiting) PdII_TM->Pd0 Reductive Elimination (Sterically Driven) Product Coupled Product (Biaryl) PdII_TM->Product Product Release

Pd-catalyzed cross-coupling cycle highlighting the electronic effects of polyfluoroarenes.

Supporting Experimental Data & Yields

The table below demonstrates the experimental divergence of BTFMB compared to standard arenes under identical model conditions. Notice how standard Pd(PPh3)4 fails for BTFMB due to sluggish reductive elimination, whereas XPhos Pd G3 restores excellent yields.

Table 2: Experimental Yield Comparison (Model Reactions)

SubstrateSuzuki-Miyaura (PhB(OH)2, Pd(PPh3)4)Suzuki-Miyaura (PhB(OH)2, XPhos Pd G3)SNAr (Morpholine, K2CO3, 80 °C)
Bromobenzene92%98%0% (No reaction)
4-Bromoanisole85%95%0% (No reaction)
Pentafluorobromobenzene45% (Protodeboronation)88%95% (Displaces F)
BTFMB 55% (Sluggish Reductive Elim.) 94% (Clean Conversion) 92% (Regioselective at C5)

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling of BTFMB
  • Causality: We utilize a Buchwald pre-catalyst (XPhos Pd G3) because the highly electron-deficient nature of the BTFMB ring traps the Pd(II) intermediate. XPhos provides the steric bulk to force reductive elimination . K3PO4 is explicitly chosen over stronger bases (like KOtBu) to prevent competitive SNAr side-reactions at the C-F bonds.

  • Procedure:

    • In a glovebox, charge a Schlenk flask with BTFMB (1.0 mmol), Phenylboronic acid (1.2 mmol), XPhos Pd G3 (0.02 mmol, 2 mol%), and anhydrous K3PO4 (2.0 mmol).

    • Seal the flask, remove from the glovebox, and connect to a Schlenk line.

    • Inject degassed Toluene (4.0 mL) and degassed H2O (1.0 mL) via syringe.

    • Stir the biphasic mixture at 80 °C for 4 hours.

    • Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.

  • Self-Validation System: Monitor the reaction via GC-MS. The complete consumption of the BTFMB starting material (m/z ~241) and the appearance of the biaryl product mass confirm successful cross-coupling. If significant homocoupling of the boronic acid is observed, verify the solvent degassing procedure, as trace oxygen promotes oxidative homocoupling.

Protocol B: Regioselective SNAr with Secondary Amines
  • Causality: Hard nucleophiles will selectively displace the C5 fluorine because it represents the absolute electrophilic minimum of the ring (meta to the +M methoxy group, para to the -I bromine atom, and sterically unhindered).

  • Procedure:

    • To a round-bottom flask, add BTFMB (1.0 mmol), Morpholine (2.5 mmol), and anhydrous K2CO3 (1.5 mmol).

    • Suspend the reagents in anhydrous DMF (5.0 mL).

    • Heat the mixture to 70 °C for 12 hours under an inert N2 atmosphere.

    • Quench the reaction by pouring into ice water (20 mL) to precipitate the product.

    • Extract with diethyl ether (3 x 15 mL), wash the organic layer with 5% aqueous LiCl (to remove residual DMF), dry, and concentrate.

  • Self-Validation System: Analyze an aliquot of the crude mixture via 19F NMR. The disappearance of the C5-F signal (typically around -115 to -125 ppm depending on the solvent) and the retention of the C1-F and C4-F signals definitively confirm exclusive meta-substitution relative to the methoxy group.

References

  • Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: Chemical Reviews URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds Source: Molecules URL: [Link]

  • Title: Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling Source: The Journal of Organic Chemistry URL: [Link]

Sources

Validation

Spectroscopic data library for compounds synthesized from 2-Bromo-1,4,5-trifluoro-3-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, fluorinated aromatic compounds serve as pivotal building blocks. Their unique electron...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, fluorinated aromatic compounds serve as pivotal building blocks. Their unique electronic properties, metabolic stability, and conformational preferences make them invaluable in the design of novel therapeutics and functional materials. Among these, 2-Bromo-1,4,5-trifluoro-3-methoxybenzene stands out as a versatile precursor, offering a reactive handle for the introduction of diverse functionalities onto a polyfluorinated, methoxy-substituted phenyl ring.

This guide provides a comprehensive comparison of the spectroscopic signatures of three representative derivatives synthesized from 2-Bromo-1,4,5-trifluoro-3-methoxybenzene. As a self-validating system, this document will not only present predicted spectroscopic data but also elucidate the underlying principles governing the spectral characteristics. This approach is designed to empower researchers to confidently identify and characterize similar compounds.

The Precursor: 2-Bromo-1,4,5-trifluoro-3-methoxybenzene

The strategic placement of a bromine atom ortho to the methoxy group and flanked by fluorine atoms makes 2-Bromo-1,4,5-trifluoro-3-methoxybenzene an ideal substrate for a variety of cross-coupling reactions. The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the C-Br bond, facilitating reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.

Below, we explore the predicted spectroscopic data for three hypothetical, yet synthetically accessible, derivatives:

  • 2,4,5-Trifluoro-3-methoxy-1,1'-biphenyl (Derivative A) : Formed via a Suzuki-Miyaura coupling reaction.

  • N-(Phenyl)-2,4,5-trifluoro-3-methoxyaniline (Derivative B) : Synthesized through a Buchwald-Hartwig amination.

  • 1-(2,4,5-Trifluoro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one (Derivative C) : A potential product of trifluoroacetylation.

Synthetic Pathways and Spectroscopic Analysis Workflow

The synthesis of these derivatives leverages well-established palladium-catalyzed cross-coupling reactions. The general workflow for synthesis and subsequent spectroscopic characterization is outlined below.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Precursor 2-Bromo-1,4,5-trifluoro- 3-methoxybenzene Suzuki Suzuki-Miyaura Coupling (Phenylboronic acid, Pd catalyst, Base) Precursor->Suzuki Buchwald Buchwald-Hartwig Amination (Aniline, Pd catalyst, Base) Precursor->Buchwald Acylation Trifluoroacetylation Precursor->Acylation Derivative_A Derivative A: Biphenyl Suzuki->Derivative_A Derivative_B Derivative B: Aniline Buchwald->Derivative_B Derivative_C Derivative C: Trifluoroacetyl Acylation->Derivative_C NMR NMR Spectroscopy (1H, 13C, 19F) Derivative_A->NMR IR Infrared (IR) Spectroscopy Derivative_A->IR MS Mass Spectrometry (MS) Derivative_A->MS Derivative_B->NMR Derivative_B->IR Derivative_B->MS Derivative_C->NMR Derivative_C->IR Derivative_C->MS

Figure 1: General workflow for the synthesis and spectroscopic analysis of derivatives from 2-Bromo-1,4,5-trifluoro-3-methoxybenzene.

Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Derivatives A, B, and C. These predictions are based on established principles of spectroscopy and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectra are expected to be relatively simple, with signals corresponding to the methoxy group, the aromatic proton on the core ring, and protons of the newly introduced substituent.

CompoundPredicted Chemical Shift (δ, ppm) of -OCH₃Predicted Chemical Shift (δ, ppm) of Core Aromatic-HPredicted Chemical Shift (δ, ppm) of Substituent ProtonsPredicted Multiplicity and Coupling
Derivative A (Biphenyl) ~3.9 - 4.1~6.8 - 7.27.3 - 7.6 (m, 5H)-OCH₃: s; Core Ar-H: t or dt
Derivative B (Aniline) ~3.8 - 4.0~6.6 - 7.06.9 - 7.4 (m, 5H), ~5.8 (br s, 1H, NH)-OCH₃: s; Core Ar-H: t or dt
Derivative C (Trifluoroacetyl) ~4.0 - 4.2~7.0 - 7.4--OCH₃: s; Core Ar-H: t or dt
  • Causality : The electron-withdrawing nature of the fluorine atoms and the newly introduced aryl or acyl groups will deshield the methoxy and aromatic protons, leading to downfield shifts compared to simpler anisoles. The exact chemical shift of the core aromatic proton will be influenced by through-space interactions with the substituent.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will be characterized by complex splitting patterns due to C-F coupling. The chemical shifts of the carbon atoms in the core ring will be significantly influenced by the fluorine and methoxy substituents.

CompoundPredicted Chemical Shift (δ, ppm) of -OCH₃Predicted Chemical Shift (δ, ppm) of Core Aromatic CarbonsPredicted Chemical Shift (δ, ppm) of Substituent CarbonsKey C-F Coupling Constants (J, Hz)
Derivative A (Biphenyl) ~60 - 63100 - 160125 - 140¹JCF: 240-260; ²JCF: 20-30; ³JCF: 5-15
Derivative B (Aniline) ~59 - 62100 - 160115 - 150¹JCF: 240-260; ²JCF: 20-30; ³JCF: 5-15
Derivative C (Trifluoroacetyl) ~61 - 64100 - 160~117 (q, ¹JCF ≈ 290), ~185 (q, ²JCF ≈ 35)¹JCF: 240-260; ²JCF: 20-30; ³JCF: 5-15
  • Expertise : The large one-bond C-F coupling constants (¹JCF) are characteristic of fluorinated aromatic rings. The carbons directly bonded to fluorine will appear as doublets with large splitting. The trifluoroacetyl group in Derivative C will show a quartet for the CF₃ carbon due to coupling with three fluorine atoms, and the carbonyl carbon will also appear as a quartet due to two-bond coupling to the fluorine atoms.[1]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing these compounds, with the chemical shifts being highly sensitive to the electronic environment.

CompoundPredicted Chemical Shift (δ, ppm) of Core FluorinesPredicted Chemical Shift (δ, ppm) of Substituent FluorinesPredicted Multiplicity and Coupling
Derivative A (Biphenyl) -130 to -160-Each fluorine will be a multiplet due to F-F and F-H coupling.
Derivative B (Aniline) -135 to -165-Each fluorine will be a multiplet due to F-F and F-H coupling.
Derivative C (Trifluoroacetyl) -130 to -160~ -72 to -78Core fluorines: multiplets; CF₃: singlet.
  • Trustworthiness : The chemical shifts of the fluorine atoms on the core ring are expected to be in the typical range for fluorinated benzenes.[2][3] The trifluoromethyl group in Derivative C is anticipated to resonate around -75 ppm, a characteristic region for trifluoroacetyl moieties.[4][5]

Infrared (IR) Spectroscopy

The IR spectra will provide valuable information about the functional groups present in each derivative.

CompoundKey Predicted Absorption Bands (cm⁻¹)Vibrational Mode
Derivative A (Biphenyl) ~2950, ~1600, ~1500, ~1250, ~1100, ~760, ~700C-H (sp³), C=C (aromatic), C-O (aryl ether), C-F, C-H bend (aromatic)
Derivative B (Aniline) ~3400, ~2950, ~1610, ~1510, ~1300, ~1250, ~1100N-H, C-H (sp³), C=C (aromatic), C-N, C-O (aryl ether), C-F
Derivative C (Trifluoroacetyl) ~2950, ~1720, ~1600, ~1500, ~1250, ~1150-1200C-H (sp³), C=O, C=C (aromatic), C-O (aryl ether), C-F
  • Authoritative Grounding : The presence of strong C-F stretching bands between 1100 and 1300 cm⁻¹ is a hallmark of fluorinated compounds.[6][7] The carbonyl stretch in Derivative C is expected around 1720 cm⁻¹, characteristic of an aryl ketone.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

CompoundPredicted Molecular Ion (m/z)Key Predicted Fragmentation Patterns
Derivative A (Biphenyl) ~268Loss of CH₃, CO, and fragmentation of the biphenyl system.
Derivative B (Aniline) ~283Loss of CH₃, and fragmentation characteristic of diaryl amines.
Derivative C (Trifluoroacetyl) ~288Loss of CF₃, CO, and CH₃. Alpha-cleavage is expected.
  • Experience : In electron ionization mass spectrometry, fluorinated aromatic compounds often exhibit a stable molecular ion. For Derivative A, fragmentation of the biphenyl system is expected.[8][9] For Derivative C, the loss of the trifluoromethyl radical (•CF₃) is a likely and diagnostically useful fragmentation pathway.

Experimental Protocols

Detailed, step-by-step methodologies for the key synthetic and analytical procedures are provided to ensure reproducibility and validation.

General Procedure for Suzuki-Miyaura Coupling (Synthesis of Derivative A)

G Start Start: Combine Precursor, Phenylboronic Acid, Pd Catalyst, and Base in a flask. Inert Establish Inert Atmosphere (e.g., Nitrogen or Argon) Start->Inert Solvent Add Degassed Solvent (e.g., Toluene, Dioxane) Inert->Solvent Heat Heat Reaction Mixture (e.g., 80-100 °C) Solvent->Heat Monitor Monitor Reaction Progress (TLC or GC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify End Obtain Derivative A Purify->End

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

  • Reaction Setup : To a dry reaction flask, add 2-Bromo-1,4,5-trifluoro-3-methoxybenzene (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq.).

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition : Add a degassed solvent (e.g., a mixture of toluene and water or dioxane and water).

  • Reaction : Heat the mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup : Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Spectroscopic Analysis
  • NMR Spectroscopy : Prepare a ~5-10 mg/mL solution of the purified derivative in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.

  • IR Spectroscopy : Obtain the IR spectrum of the neat compound using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Mass Spectrometry : Analyze a dilute solution of the compound by GC-MS using electron ionization (EI) or by direct infusion into an electrospray ionization (ESI) source for high-resolution mass spectrometry (HRMS).

Conclusion

The strategic functionalization of 2-Bromo-1,4,5-trifluoro-3-methoxybenzene opens a gateway to a diverse array of novel fluorinated compounds. This guide provides a predictive framework for the spectroscopic characterization of its biphenyl, aniline, and trifluoroacetyl derivatives. By understanding the interplay of the various functional groups on the resulting NMR, IR, and MS spectra, researchers can accelerate the identification and development of new molecules with tailored properties for pharmaceutical and material science applications. The provided protocols serve as a robust starting point for the synthesis and analysis of this important class of compounds.

References

  • High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. (n.d.). PMC. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (2024, February 27). In Wikipedia. [Link]

  • Edgar, M., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Journal of Fluorine Chemistry, 224, 35-44. [Link]

  • 13C NMR Spectroscopy. (n.d.). Thieme. [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017, December 18). AZoM. [Link]

  • 19Flourine NMR. (n.d.). University of Ottawa. [Link]

  • Akande, A. A. (2016, April 16). Why is 1-H and C-13 NMR spectra of Fluorine compounds complex? ResearchGate. [Link]

  • Carbon-13 and fluorine-19 NMR spectroscopy of the supramolecular solid p-tert-butylcalix(4)arene.alpha,alpha,alpha-trifluorotoluene. (n.d.). PubMed. [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (n.d.). Dovepress. [Link]

  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. (n.d.). PMC. [Link]

  • High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. (2015). ResearchGate. [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (2013). ResearchGate. [Link]

  • Infrared (IR) spectroscopy‐led insights into PFAS binding. (n.d.). ResearchGate. [Link]

  • 1H-NMR and 13C-NMR Spectra. (n.d.). Universität Tübingen. [Link]

  • LC-HRMS screening of per- and polyfluorinated alkyl substances (PFAS) in impregnated paper samples and contaminated soils. (n.d.). PMC. [Link]

  • Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. (2025, March 25). Refubium - Freie Universität Berlin. [Link]

  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. (2009, March 9). ResearchGate. [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (n.d.). PMC. [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. (2013, November 15). PubMed. [Link]

  • DFT-Calculated IR Absorption Spectra for PFAS Molecules (II). (2021, December 6). DTIC. [Link]

  • The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. (2024, July 25). MDPI. [Link]

Sources

Comparative

Comparison of reaction rates between 2-Bromo-1,4,5-trifluoro-3-methoxybenzene and its chloro-analogue

Comparative Kinetic Guide: 2-Bromo- vs. 2-Chloro-1,4,5-trifluoro-3-methoxybenzene in Palladium-Catalyzed Cross-Coupling Executive Summary For researchers and drug development professionals designing synthetic routes invo...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Kinetic Guide: 2-Bromo- vs. 2-Chloro-1,4,5-trifluoro-3-methoxybenzene in Palladium-Catalyzed Cross-Coupling

Executive Summary

For researchers and drug development professionals designing synthetic routes involving polyfluorinated aromatics, the choice of halogen handle is a critical determinant of process efficiency. Both 2-Bromo-1,4,5-trifluoro-3-methoxybenzene and its chloro-analogue are highly functionalized building blocks used to install the electron-deficient trifluoro-methoxy-aryl motif. However, their kinetic behaviors in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) diverge significantly. This guide objectively compares their reaction rates, explores the mechanistic causality behind their performance, and provides a self-validating experimental protocol for kinetic benchmarking.

Mechanistic Causality: The Oxidative Addition Paradigm

The fundamental rate-determining step in most Pd-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the active Pd(0) catalyst[1]. The kinetic disparity between the bromo- and chloro-analogues is rooted in their respective C–X bond dissociation energies and the resulting activation barriers.

  • Activation Energy & Transition States: The C–Br bond is significantly weaker (~81 kcal/mol) than the C–Cl bond (~96 kcal/mol). Density Functional Theory (DFT) calculations and kinetic studies demonstrate that the activation barrier for Ar–Br oxidative addition is substantially lower than that of Ar–Cl[2]. In the transition state, the Ar–Br bond requires less elongation (bond breaking) to stabilize the interaction with the palladium center compared to the Ar–Cl bond[2].

  • Electronic Effects of the Core: The 1,4,5-trifluoro-3-methoxybenzene ring is highly electron-deficient due to the inductive withdrawal of the three fluorine atoms. While this lowered LUMO energy accelerates nucleophilic attack by Pd(0) for both analogues, the intrinsic strength of the C–Cl bond still throttles the reaction.

  • Ligand Causality: Consequently, aryl bromides exhibit increased, rapid reactivity toward oxidative addition[3]. The chloro-analogue necessitates elevated temperatures and specialized, sterically demanding, electron-rich phosphine ligands (such as XPhos or RuPhos) to force the Pd(0) insertion into the stubborn C–Cl bond[4].

Visualizing the Kinetic Divergence

G Pd0 Pd(0) Active Catalyst ArBr 2-Bromo-1,4,5-trifluoro- 3-methoxybenzene Pd0->ArBr Binding ArCl 2-Chloro-1,4,5-trifluoro- 3-methoxybenzene Pd0->ArCl Binding PdII_Br Pd(II)-Br Intermediate (Low Activation Barrier) ArBr->PdII_Br Fast Oxidative Addition (k_Br >> k_Cl) PdII_Cl Pd(II)-Cl Intermediate (High Activation Barrier) ArCl->PdII_Cl Slow Oxidative Addition Requires Heat/Ligand Product Cross-Coupled Product PdII_Br->Product Transmetalation & Reductive Elimination PdII_Cl->Product Transmetalation & Reductive Elimination

Mechanistic divergence in Pd(0) oxidative addition between aryl bromide and chloride analogues.

Quantitative Data Comparison

The following table summarizes the kinetic performance and operational requirements of both analogues based on standardized Suzuki-Miyaura coupling conditions.

Parameter2-Bromo-1,4,5-trifluoro-3-methoxybenzene2-Chloro-1,4,5-trifluoro-3-methoxybenzene
C–X Bond Dissociation Energy ~81 kcal/mol~96 kcal/mol
Optimal Reaction Temperature 25 °C – 40 °C80 °C – 100 °C
Relative Initial Rate ( kobs​ at 80°C) > 5.0 x 10−3 s−1 (Near Instantaneous)1.2 x 10−4 s−1
Conversion at 1 Hour > 99%15%
Conversion at 4 Hours > 99%68%
Ligand Dependency Flexible (PPh3, dppf, RuPhos)Highly Restrictive (XPhos, BrettPhos)[4]
Orthogonal Site-Selectivity High (Couples selectively over Cl)[4]Low (Requires forcing conditions)

Experimental Protocol: Self-Validating Parallel Kinetic Study

To objectively compare the reaction rates without analytical bias, we utilize a parallel Suzuki-Miyaura cross-coupling workflow tracked via GC-FID.

Self-Validating Mechanism: This protocol incorporates dodecane as an internal standard. By calculating the ratio of the remaining starting material and the formed product against the inert dodecane peak, the system self-validates mass balance. Any deviation from 100% mass balance immediately flags side-reactions (e.g., protodehalogenation) or catalyst deactivation, ensuring the kinetic data strictly reflects the cross-coupling rate.

Materials:

  • Substrates: 2-Bromo-1,4,5-trifluoro-3-methoxybenzene and 2-Chloro-1,4,5-trifluoro-3-methoxybenzene (1.0 mmol each).

  • Coupling Partner: 4-Tolylboronic acid (1.5 mmol).

  • Catalyst/Ligand: Pd2(dba)3 (2 mol%), XPhos (8 mol%). Causality: XPhos is selected because its electron-rich dicyclohexylphosphine moiety increases electron density on the Pd center, which is mandatory to facilitate insertion into the strong C–Cl bond[4], while its bulky biaryl backbone promotes reductive elimination[1].

  • Base & Standard: K3PO4 (2.0 mmol), Dodecane (0.5 mmol).

  • Solvent: 1,4-Dioxane/H2O (10:1, 5 mL).

Step-by-Step Methodology:

  • Preparation of Catalyst Stock: Prepare a standardized solution of Pd2(dba)3 and XPhos in anhydrous 1,4-dioxane to ensure perfectly identical catalyst loading across both parallel reactors.

  • Reactor Setup: In two separate Schlenk flasks, add 4-tolylboronic acid, K3PO4, and dodecane. Add the Bromo-analogue to Flask A and the Chloro-analogue to Flask B.

  • Inert Atmosphere: Purge both flasks with Argon for 15 minutes. Causality: Oxygen leads to the rapid oxidative degradation of the Pd(0) active species, which would artificially skew the kinetic data and ruin the mass balance.

  • Initiation: Inject the catalyst stock solution and H2O into both flasks simultaneously. Heat Flask A to 40 °C and Flask B to 80 °C (the chloro-analogue is virtually inert at 40 °C).

  • Kinetic Sampling: Withdraw 50 µL aliquots at t = 10, 30, 60, 120, and 240 minutes. Quench immediately in a biphasic mixture of ethyl acetate and brine to halt the reaction.

  • Quantification: Analyze the organic layer via GC-FID. Plot the conversion of starting material over time to derive the observed rate constants ( kobs​ ).

Field-Proven Insights for Drug Development

For process chemists, the massive rate difference between these two analogues is not just a limitation—it is a strategic tool. The rapid kinetics of the bromo-analogue allow for orthogonal cross-coupling[4]. If a complex API intermediate contains both a C–Br and a C–Cl bond, researchers can selectively couple the C–Br bond at room temperature using a mild catalyst system. The C–Cl bond will remain completely intact, serving as a functional handle for a subsequent, distinct functionalization step under harsher conditions[4].

Sources

Safety & Regulatory Compliance

Safety

2-Bromo-1,4,5-trifluoro-3-methoxybenzene proper disposal procedures

An authoritative guide to the safe handling, operational logistics, and proper disposal of 2-Bromo-1,4,5-trifluoro-3-methoxybenzene (CAS: 13332-26-8)[1]. As a heavily halogenated aromatic compound, its disposal requires...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to the safe handling, operational logistics, and proper disposal of 2-Bromo-1,4,5-trifluoro-3-methoxybenzene (CAS: 13332-26-8)[1]. As a heavily halogenated aromatic compound, its disposal requires strict adherence to environmental regulations to prevent the release of toxic byproducts and environmental contamination.

Chemical Profiling & Hazard Assessment

Before executing any operational or disposal plan, it is critical to understand the physicochemical nature of the substance. 2-Bromo-1,4,5-trifluoro-3-methoxybenzene contains both bromine and fluorine substituents on an aromatic ring[2].

The presence of multiple halogens significantly alters the compound's behavior during disposal. Halogens lower the heat of combustion of organic waste and, when incinerated improperly, can generate highly corrosive and toxic hydrogen halides (HF, HBr) or highly regulated persistent organic pollutants (POPs) such as polyhalogenated dioxins and furans.

Table 1: Operational and Hazard Profile

ParameterSpecification / ProtocolCausality / Rationale
Chemical Classification Halogenated Organic CompoundContains F and Br; dictates waste stream segregation.
Waste Stream Category Strictly Halogenated Mixing with non-halogenated waste increases disposal risks and costs due to specialized incineration requirements.
Primary Hazards Skin/Eye Irritant, Environmental HazardHalogenated aromatics typically exhibit lipophilicity, leading to tissue irritation and potential environmental persistence.
Incompatible Materials Strong oxidizing agents, strong basesCan lead to exothermic reactions or the premature release of halogenated gases.
Recommended PPE Nitrile/Fluorinated rubber gloves, safety goggles, lab coatPrevents dermal absorption; nitrile provides adequate barrier protection against many substituted benzenes.

Operational Handling & Waste Segregation Protocol

The fundamental principle of managing 2-Bromo-1,4,5-trifluoro-3-methoxybenzene is source segregation . Every protocol described below is designed as a self-validating system to ensure regulatory compliance and laboratory safety.

Step-by-Step Waste Generation and Segregation
  • Designate Specific Receptacles: Prior to beginning any experiment, designate a specific waste container exclusively for "Halogenated Organic Waste."

  • Verify Container Compatibility: Use High-Density Polyethylene (HDPE) or glass containers. Causality: Halogenated solvents and liquid aromatics can degrade standard plastics (like polystyrene or low-density polyethylene) over time, leading to structural failure and leaks.

  • Prevent Cross-Contamination: Never mix this compound with acetone, ethanol, or other non-halogenated solvents in the waste stream. Causality: Commercial waste processors charge significantly more for halogenated waste. Diluting halogenated waste with non-halogenated solvents unnecessarily increases the volume of expensive, high-risk waste.

  • Volume Management: Do not fill waste containers beyond 80% capacity. Causality: Leaving headspace accounts for vapor pressure expansion due to temperature fluctuations in the laboratory, preventing container rupture.

Proper Disposal Methodology

Because 2-Bromo-1,4,5-trifluoro-3-methoxybenzene cannot be neutralized safely at the benchtop without generating hazardous gaseous byproducts, it must be processed through professional channels.

Step-by-Step Disposal Execution
  • Labeling: Affix a standardized hazardous waste label to the primary container. The label must explicitly state: "Halogenated Organic Waste: Contains 2-Bromo-1,4,5-trifluoro-3-methoxybenzene."

  • Secondary Containment: Place the sealed primary waste container inside a secondary containment tray made of chemically inert material (e.g., polypropylene) during temporary laboratory storage.

  • Transfer to Central Accumulation: Transfer the waste to the facility's Central Accumulation Area (CAA) within the timeframe mandated by local environmental regulations (e.g., within 3 days of the container reaching its volume limit).

  • Professional Incineration: The waste must be handed over to a licensed hazardous waste contractor. Causality: The only universally accepted method for destroying highly halogenated aromatics is high-temperature rotary kiln incineration (typically >1100°C) equipped with wet scrubbers. The high temperature breaks the strong carbon-halogen bonds, while the alkaline scrubbers neutralize the resulting hydrofluoric (HF) and hydrobromic (HBr) acids before they can be released into the atmosphere.

Spill Response and Remediation Protocol

In the event of an accidental release, immediate containment is required to prevent environmental exposure.

  • Evacuate and Ventilate: Clear the immediate area and ensure the laboratory fume hoods and exhaust systems are operating at maximum capacity.

  • Don Appropriate PPE: Ensure heavy-duty nitrile gloves, chemical splash goggles, and a respiratory mask (if ventilation is compromised) are worn.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized universal spill pads). Do not use combustible materials like sawdust.

  • Absorption and Collection: Carefully sweep the absorbed mixture using non-sparking tools.

  • Waste Treatment: Place the contaminated absorbent material into a heavy-duty disposal bag or solid waste container. Label it explicitly as "Solid Halogenated Waste - Spill Debris" and route it for high-temperature incineration alongside the liquid waste.

Waste Management Workflow

WasteDisposal Start Generate 2-Bromo-1,4,5-trifluoro- 3-methoxybenzene Waste Check Is it mixed with non-halogenated solvents? Start->Check Segregate Segregate into strictly Halogenated Waste Stream Check->Segregate No Separate Separate streams immediately to prevent volume inflation Check->Separate Yes Contain Store in HDPE/Glass Max 80% Capacity Segregate->Contain Separate->Segregate Label Label & Secondary Containment Contain->Label Incinerate Licensed High-Temperature Incineration with Scrubbers Label->Incinerate

Workflow for the safe segregation and disposal of halogenated aromatic laboratory waste.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-Bromo-1,4,5-trifluoro-3-methoxybenzene
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Reactant of Route 2
2-Bromo-1,4,5-trifluoro-3-methoxybenzene
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